Understanding the biosynthetic pathway and factors that induce scytonemin production is crucial for basic research and biotechnological application.
| Inducing Factor | Experimental Approach / Observation |
|---|---|
| UV-A Radiation | Primary inducer; exposure (e.g., 0.64 mW/cm² at 365 nm for 48 h) significantly upregulates biosynthetic genes [1] [5]. |
| Salt Stress | Addition of NaCl to culture media; 20 g/L led to >50-fold content increase in a desert cyanobacterium [2]. |
| Oxidative Stress | Can be induced by reagents like hydrogen peroxide [3] [2]. |
| Desiccation | Correlated with increased this compound production in terrestrial cyanobacteria [3] [2]. |
The following diagram illustrates the general experimental workflow for inducing, extracting, and analyzing this compound in a laboratory setting, based on the methodologies cited.
This compound has evolved from a simple sunscreen to a molecule of significant biomedical interest due to its potent biological activities.
Current research trends are focused on overcoming production bottlenecks and fully exploiting its therapeutic potential. Key future directions include:
The biosynthesis of the scytoneman skeleton in cyanobacteria is proposed to begin with precursors from L-tryptophan and p-hydroxyphenylpyruvic acid [1]. A key, biosynthetically inspired step is the oxidative dimerization of a monomeric precursor to form the central C1–C1' bond, constructing the distinctive symmetric framework [1].
A biomimetic total synthesis of scytonemin has been achieved in the laboratory, which helps to confirm the structure and explore the properties of the scytoneman skeleton. The following diagram outlines the key synthetic steps, culminating in the oxidative dimerization that forms the core structure.
The oxidative dimerization, Step 5 in the synthesis, is a critical biomimetic step. Experimental screening identified ferric chloride (FeCl₃) as an effective oxidant, yielding the dimeric core in up to 70% yield when coupled with LDA-generated enolates [1].
Raman spectroscopy is an efficient tool for detecting this compound based on its unique scytoneman skeleton. The spectrum displays characteristic fingerprint peaks that allow for its identification, even in complex biological samples like microbial mats [2].
| Analytical Method | Key Identifiers for Scytoneman Skeleton |
|---|---|
| Raman Spectroscopy | Primary band at ~1590 cm⁻¹ with accompanying bands at ~1549, 1323, and 1172 cm⁻¹ [2]. |
| UV-Vis Spectroscopy | Strong, broad absorption across UV-C, UV-B, and UV-A regions. Key in vivo maximum at ~370 nm; purified pigment maxima at 252, 278, 300, and 386 nm [3] [4]. |
The scytoneman skeleton is the core structure of this compound, which has demonstrated bioactive potential beyond its UV-protective role. This compound has been reported as the first characterized small-molecule inhibitor of polo-like kinase 1 (Plk1), a key regulator of cell division [1]. This activity underpins its observed antiproliferative and anti-inflammatory properties, suggesting its potential as a new pharmacophore for developing therapeutics [1].
This compound's exceptional photostability and efficacy in dissipating UV radiation as heat also make it and its derivatives attractive for applications in cosmetics as natural sunscreens and in astrobiological research as model pigments for studying life in extreme environments [2] [5] [4].
| Feature | Oxidized Scytonemin | Reduced this compound |
|---|---|---|
| Common Name | Fuscochlorin [1] | Fuscorhodin [1] |
| Molecular Formula | C₃₆H₂₀N₂O₄ [2] | C₃₆H₂₂N₂O₄ [1] |
| Molecular Weight | 544 g/mol [2] [1] | 546 g/mol [1] |
| Physical Appearance | Yellow-brown solid [2] [1] | Bright red solid [2] [1] |
| Major UV-Vis Absorption Peaks (in vitro) | 252, 278, 300, 386 nm [2] [1] | 246, 276, 314, 378, 474, 572 nm [1] |
| Solubility | Insoluble in water; slightly soluble in organic solvents (e.g., pyridine) [2] | More soluble in organic solvents than oxidized form [2] |
| Redox Interconversion | Can be reduced to the red form [1] | Can be oxidized back to the yellow-brown form [1] |
The diagrams below illustrate the logical relationship between the two forms and a key experimental workflow for their analysis.
>this compound redox interconversion
>TLC analysis workflow
This protocol, adapted for field use, is effective for qualitatively determining the presence and redox state of this compound directly from microbial mat communities [3].
A 2023 study detailed a protocol using spontaneous Raman scattering spectral microscopy to visualize the subcellular distribution and redox status of this compound within a living filamentous cyanobacterium [4].
The following table summarizes the key ultraviolet (UV) absorption maxima for this compound. The values can vary slightly depending on the solvent used and whether the measurement was taken in vivo (within the cellular sheath) or in vitro (on the purified pigment).
| Condition/Solvent | UV-C Region (~190–280 nm) | UV-B Region (~280–315 nm) | UV-A Region (~315–400 nm) | Reference |
|---|---|---|---|---|
| In Vivo (within sheath) | ~250 nm | ~300 nm | ~370 nm (primary maximum) | [1] [2] [3] |
| In Vitro (Purified) | ~252 nm | ~278 nm, ~300 nm | ~384 nm – 386 nm (primary maximum) | [2] [4] [5] |
| Common Solvents (Acetone, Acetonitrile, etc.) | ~252 nm | ~278 nm, ~300 nm | ~386 nm | [2] [4] |
| Reduced Form (Bright Red) | 246 nm | 276 nm, 314 nm | 378 nm | [5] |
For researchers aiming to isolate and analyze this compound, here are summaries of established experimental methodologies.
This protocol is adapted from procedures used to study microbial mats [6].
The unique absorption profile of this compound is directly linked to its critical biological roles:
The diagram below illustrates how these two pigments work together to provide complementary UV protection for the cyanobacterial cell.
Due to its remarkable properties, this compound has garnered significant interest for commercial and biomedical applications:
This compound biosynthesis is encoded by a specialized, conserved gene cluster. In the model organism Nostoc punctiforme ATCC 29133, this primarily involves an 18-gene cluster (NpR1276 to NpR1259) [1] [2]. A separate, conserved cluster of five genes (the ebo cluster, NpF5232 to NpF5236) is involved in precursor transport, and a putative two-component regulatory system (NpF1278, NpF1277) controls expression in response to environmental stimuli like UVA radiation [3] [1].
The table below outlines the core genes involved in the precursor pathway.
| Gene Name | Locus Tag in *N. punctiforme* | Function/Proposed Role | Experimental Validation |
|---|---|---|---|
| scyA | Npun_R1276 | Thiamin-dependent enzyme; catalyzes acyloin condensation of IPA and HPP [1] [2]. | In vitro assay confirms conversion of IPA and HPP to an unstable β-keto acid [2]. |
| scyB | Npun_R1275 | Leucine dehydrogenase homolog; oxidative deamination of L-tryptophan to IPA [1] [2]. | In vitro assay confirms activity [2]. |
| scyC | Npun_R1274 | Hypothetical protein; catalyzes cyclization and decarboxylation of the ScyA product [1] [2]. | In vitro assay confirms conversion to a tricyclic ketone ("Compound 3") [2]. |
| tyrA | Npun_R1269 | Prephenate dehydrogenase; produces HPP from the shikimate pathway [1] [2]. | Proposed based on genomic context and biochemical logic [1]. |
| trp genes | Npun_R1262-R1266 | Tryptophan biosynthesis (TrpE, TrpC, TrpA, TrpB, TrpD); produces L-tryptophan [1]. | Proposed based on genomic context and biochemical logic [1]. |
| aroG, aroB | Npun_R1260, R1261 | Key, rate-limiting enzymes of the shikimate pathway [1]. | Proposed based on genomic context and biochemical logic [1]. |
This protocol is adapted from studies investigating the transcriptional response of this compound genes to UVA, UVB, and high light stress [3].
This protocol is based on the foundational work that characterized the function of the initial enzymes in the pathway [2].
The biosynthesis of this compound is primarily induced by UVA radiation, which leads to the upregulation of the entire gene cluster [3]. The regulatory network can be visualized as follows:
Regulatory network for this compound biosynthesis. A two-component system activates the transcription of biosynthetic genes in response to environmental stressors. The ebo cluster supports the pathway through precursor transport.
This compound is a lipid-soluble, yellow-brown indole alkaloid pigment found in the extracellular polysaccharide sheaths of many cyanobacteria [1] [2]. Its unique structure provides remarkable stability and photoprotective properties.
This compound biosynthesis is triggered by environmental stressors, primarily UV-A radiation, and also by oxidative stress, salt stress, and desiccation [1] [6] [4].
The diagram below illustrates the core biosynthetic pathway and localization.
Research reveals this compound's potential extends beyond photoprotection into promising therapeutic areas.
For researchers, practical experimental data and optimization strategies are critical.
The table below summarizes key findings for increasing this compound yield in Chroococcidiopsis sp. UAM571.
| Parameter | Culture Condition (14 days) | This compound Content (mg/g DW) | This compound Productivity (µg/L/day) |
|---|---|---|---|
| NaCl Induction | Control (0 g/L NaCl) | 0.06 | 19.1 |
| 10 g/L NaCl | 1.02 | 36.4 | |
| 20 g/L NaCl | 3.17 | 57.4 | |
| UV-A Induction | With UV-A Radiation | [Upregulation of 18-gene cluster] [5] | - |
This compound is a multifaceted molecule with great promise. Future research will focus on:
Given its ancient origin and potent bioactivities, this compound represents a valuable natural product for developing new drugs and cosmaceuticals.
Scytonemin is an indole-alkaloid derived from the precursors tryptophan and tyrosine (or p-hydroxyphenylpyruvate) [1] [2] [3]. Its biosynthesis is governed by a dedicated gene cluster.
In the model cyanobacterium Nostoc punctiforme, an 18-gene cluster (NpR1276 to NpR1259) is responsible for this compound production [1] [3]. Key genes include ScyA, ScyB, and ScyC, which are essential for the initial assembly of the this compound skeleton [1] [4]. A unique feature of this pathway is its compartmentalization; the initial steps occur in the cytoplasm, while later assembly and final secretion take place in the periplasm [3]. This process is illustrated in the following diagram:
This compound biosynthetic pathway and regulation.
The expression of the this compound biosynthetic cluster is primarily induced by UV-A radiation [1] [5]. A adjacent two-component regulatory system (TCRS), consisting of a histidine kinase (NpR1277) and a response regulator (NpR1278), is crucial for controlling this UV-responsive expression [1].
Understanding the factors that induce this compound production and the methods for its quantification is essential for experimental research.
While UV-A is the primary trigger, several other abiotic factors significantly influence this compound synthesis [1] [5] [2]. The following table summarizes these key factors:
| Factor | Effect on this compound Production | Research Findings |
|---|---|---|
| UV-A Radiation | Primary inducer; upregulates all 18 genes in the biosynthetic cluster [5]. | A core regulatory signal; essential for initiating biosynthesis [1]. |
| Salt Stress | Can trigger a significant increase in this compound content [6]. | In Chroococcidiopsis sp. UAM571, 20 g L⁻¹ NaCl led to a 53-fold increase in this compound yield [6]. |
| Desiccation/Hydration | Varies by species; longer hydration periods can promote synthesis [1]. | In Nostoc punctiforme, longer hydration between cycles increased production [1]. |
| Nitrogen Availability | Nitrogen restriction can lead to increased production [1]. | Observed in species like Chroococcidiopsis [1]. |
A standard method for this compound extraction and analysis from microbial mat samples, adapted from [4], is outlined below.
Key Steps:
This compound's unique properties make it a compelling molecule for various biotechnological and biomedical applications.
This compound is a UV-protective pigment found exclusively in the extracellular polysaccharide sheaths of cyanobacteria, serving as a crucial defense mechanism against harmful ultraviolet radiation. First identified in a Raman spectroscopic study by Edwards et al. in 2000, this extensively conjugated dimeric pigment possesses a unique skeletal structure that provides exceptional broadband UV absorption and antioxidant properties. The recent structural revision of this compound imine (2025) revealed it to be a cyclic hydropyrrolo[2,3-b]indole derivative rather than the previously proposed primary imine structure, highlighting the complexity of this pigment family. This structural adaptability enables cyanobacteria to survive under extreme solar radiation conditions and has sparked significant interest in pharmaceutical applications due to its antiproliferative effects against various cancer cell lines, particularly leukemia models.
The Raman spectrum of this compound was first obtained and characterized in 2000, revealing a distinctive pattern that serves as a unique spectroscopic fingerprint for this pigment. Recent advances in Raman spectroscopy techniques have dramatically improved our ability to detect, quantify, and image this compound in complex biological and environmental samples, making it an increasingly valuable tool for researchers across multiple disciplines. These Application Notes provide comprehensive protocols for the Raman spectroscopy detection of this compound, specifically designed for researchers, scientists, and drug development professionals seeking to utilize this powerful analytical technique in their investigations of this biologically significant pigment.
Raman spectroscopy is based on the inelastic scattering of monochromatic light, typically from a laser source, when it interacts with molecular vibrations, phonons, or other excitations in a system. The technique measures the energy shift between incident and scattered photons, providing information about vibrational, rotational, and other low-frequency transitions in molecules. When incident light photons interact with a molecule, they can induce a transition to an excited vibrational state with corresponding energy loss in the photon, resulting in scattered light at different frequencies—a phenomenon known as Raman scattering. The majority of scattered photons maintain the same energy as the incident light (Rayleigh scattering), while approximately 1 in 10⁶-10⁸ photons undergo Raman scattering, making it an inherently weak signal that often requires enhancement techniques for biological applications.
For this compound detection, the extensively conjugated structure of the pigment, featuring an intricate network of double bonds and aromatic systems, creates an ideal target for Raman spectroscopy. The delocalized π-electron system in this compound gives rise to strong, characteristic Raman signals that are easily distinguishable from cellular components and environmental matrices. The unique molecular structuring and bonding in this compound underlie its distinctive spectral properties, with the Raman spectrum serving as a 'whole-organism' fingerprint that enables specific identification even in mixed microbial communities. Different Raman techniques offer complementary advantages: conventional Raman spectroscopy provides comprehensive spectral information; confocal Raman microscopy enables high lateral and axial resolution for single-cell analysis; while surface-enhanced Raman spectroscopy (SERS) significantly improves sensitivity through plasmonic effects when molecules are absorbed onto roughened metal surfaces.
The Raman spectrum of this compound exhibits several distinctive vibrational bands that serve as reliable indicators for its identification and quantification. These characteristic features arise from the complex conjugated structure of the pigment and provide a unique spectroscopic signature that can be detected even in the mixed biomolecular pools of undisturbed natural microbial communities. The most prominent and well-established Raman bands for this compound, first identified by Edwards et al. in their pioneering 2000 study, form the basis for its detection across various experimental conditions and sample types.
Table 1: Characteristic Raman Bands of this compound
| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment | Remarks |
|---|---|---|---|
| 1590 | Very strong | Aromatic C=C stretching, conjugated system | Most prominent and characteristic band |
| ~1300-1400 | Medium | C-C stretching vibrations | |
| ~1150-1200 | Medium | C-H in-plane bending | |
| ~1000-1100 | Weak to medium | Skeletal vibrations |
The exceptionally strong band at 1590 cm⁻¹ represents the most conspicuous feature in the this compound spectrum and serves as the primary marker for its detection. This band arises primarily from the aromatic C=C stretching vibrations within the extensively conjugated system of this compound. The specific arrangement of conjugated double bonds and aromatic rings in this compound's unique structure creates an electron-rich environment that enhances the Raman scattering cross-section, resulting in this particularly intense signal. Additional characteristic bands in the 1300-1400 cm⁻¹ region correspond to C-C stretching vibrations, while features between 1150-1200 cm⁻¹ are attributed to C-H in-plane bending modes. The collective pattern of these four corroborative vibrational bands provides a highly specific fingerprint for this compound identification, with the 1590 cm⁻¹ feature being sufficiently prominent for detection in intact environmental samples such as intertidal cyanobacterial mats.
Recent studies have confirmed that these characteristic Raman signatures remain consistent across different cyanobacterial species and sample preparation methods, though minor shifts in band positions and relative intensities may occur depending on the molecular environment and potential structural modifications such as the formation of this compound imine derivatives. The stability of these spectral features under various environmental conditions makes them particularly valuable for field applications and long-term monitoring studies.
For laboratory studies, begin with axenic cultures of this compound-producing cyanobacteria such as Nostoc species, Scytonema hoffmani, or other documented producers. Grow cultures under UV induction conditions (300-1500 μmol quanta m⁻² s⁻¹) to stimulate this compound production, typically for 7-14 days depending on species and growth conditions. For field collections, identify cyanobacterial mats or crusts with visible yellow-brown pigmentation, often found in extreme environments with high solar exposure. Collect samples using sterile tools and preserve in sterile containers, minimizing light exposure during transport to prevent photodegradation. For pharmaceutical applications involving antiproliferative studies, Nostoc commune has been successfully utilized, yielding approximately 15 mg this compound per 1 g dry biomass (1.5% w/w yield) [1].
The extraction protocol follows established methods with modifications for Raman compatibility. Lyophilize biomass and homogenize to fine powder using liquid nitrogen and mortar/pestle. For bulk extraction, use acetone extraction (5-10 mL solvent per gram dry weight) with continuous stirring for 24 hours in darkness at 4°C. Filter through Whatman No. 1 filter paper and concentrate using rotary evaporation at reduced pressure and temperature (<30°C). Purify crude extract using preparative thin-layer chromatography (silica gel, chloroform:methanol 9:1 v/v) or column chromatography (Sephadex LH-20). For Raman analysis, additional purification may be necessary to remove fluorescent contaminants—perform sequential washing with hexane and ethyl acetate. Confirm purity via HPLC (C18 reverse phase, methanol:water 80:20) before proceeding with spectroscopic analysis [2] [1].
For solid samples, prepare thin films by drop-casting purified this compound solution (1 mg/mL in acetone) onto aluminum mirrors, calcium fluoride slides, or other low-fluorescence substrates. Allow solvent evaporation in inert atmosphere. For intracellular this compound detection in intact cyanobacteria, concentrate biomass by gentle centrifugation (2000 × g, 5 min) and resuspend in minimal volume of deionized water. Deposit 5-10 μL aliquots on appropriate substrates and air-dry partially to form thin films while maintaining cell integrity. For pharmaceutical applications involving cellular uptake studies, treat target cells (e.g., HL-60, Jurkat) with this compound dissolved in DMSO (final concentration ≤0.2% v/v) at relevant IC₅₀ values (60.5-462.0 μM depending on cell line), incubate for specified duration (typically 24-48 hours), then wash with PBS before analysis [1].
Table 2: Optimal Raman Parameters for this compound Detection
| Parameter | Standard Raman | Confocal Raman Microscopy | SERS |
|---|---|---|---|
| Excitation Wavelength | 785 nm | 532 nm, 633 nm, 785 nm | 532 nm, 785 nm |
| Laser Power at Sample | 10-100 mW | 1-10 mW | 0.1-5 mW |
| Spectral Range | 200-2000 cm⁻¹ | 200-2000 cm⁻¹ | 200-2000 cm⁻¹ |
| Resolution | 4-8 cm⁻¹ | 2-4 cm⁻¹ | 4-8 cm⁻¹ |
| Acquisition Time | 10-60 s | 1-10 s per spectrum | 1-10 s |
| Grating | 600-1200 grooves/mm | 600-1800 grooves/mm | 600-1200 grooves/mm |
| Objective | 10×, 20× | 50×, 100× (high NA) | 10×, 20×, 50× |
Configure the Raman spectrometer according to manufacturer specifications and allow sufficient warm-up time (typically 30-60 minutes) for laser stabilization. Perform daily wavelength and intensity calibration using internal standards (silicon wafer for 520 cm⁻¹ band). For bulk this compound analysis, use standard Raman spectroscopy with 785 nm excitation to minimize fluorescence—apply laser power of 10-100 mW with 10-60 second acquisitions, accumulating 10-50 scans depending on signal quality. For single-cell analysis, employ confocal Raman microscopy with 532 nm or 633 nm excitation, using high NA objectives (50× or 100×) with laser power reduced to 1-10 mW to prevent cellular damage. Acquire spectra with 1-10 second integration times, mapping across cells or regions of interest with 0.5-1 μm step sizes. For trace detection, implement SERS using gold or silver nanoparticles (50-100 nm diameter) applied to sample surface or mixed with solution—reduce laser power to 0.1-5 mW with 1-10 second acquisitions [3] [4].
Surface-Enhanced Raman Spectroscopy dramatically improves this compound detection sensitivity through plasmonic enhancement when molecules are in proximity to nanostructured metal surfaces. For this compound analysis, prepare colloidal suspensions of gold or silver nanoparticles (50-100 nm diameter) using standard citrate reduction methods. Optimize nanoparticle concentration and aggregation state using minimal NaCl (10-100 mM) to achieve maximum enhancement—this requires empirical optimization for each sample type. For extracellular this compound, mix purified pigment with nanoparticle suspension (1:1 v/v) and deposit on glass slide or SERS substrate. For intracellular detection, incubate cyanobacterial cells with nanoparticle suspension for 30-60 minutes before deposition. SERS provides 10³-10⁶ enhancement factors, enabling detection of this compound at nanomolar concentrations and single-molecule levels in optimized conditions. This is particularly valuable for detecting subtle structural variants like this compound imine or monitoring this compound distribution in complex environmental samples with minimal sample preparation [5] [4].
Resonance Raman spectroscopy exploits the electronic absorption bands of this compound in the UV-visible region to achieve significant signal enhancement through resonance effects. With this compound's strong absorption in the UV-A/UV-B region (maximum around 370 nm), select excitation wavelengths coinciding with these electronic transitions (e.g., 355 nm, 385 nm). The resonance effect provides 10³-10⁵ enhancement over conventional Raman scattering, preferentially amplifying this compound signals while suppressing background from non-resonant cellular components. This technique is particularly advantageous for studying this compound in intact cyanobacterial cells or tissues, where the pigment represents only a small fraction of total biomass. Additionally, resonance Raman enables monitoring of this compound's oxidation state and molecular environment through subtle spectral shifts, providing insights into its photoprotective function and potential pharmaceutical mechanisms. When using UV excitation wavelengths, implement special precautions including rapid sample translation, minimal power density (<1 mW/μm²), and UV-optimized optics to prevent photodegradation while maximizing signal quality [4].
Raman mapping and imaging techniques provide spatial distribution information for this compound within cyanobacterial sheaths, microbial mats, or even individual cells. Employ confocal Raman microscopy with motorized XYZ stage for automated mapping, using step sizes of 0.5-1.0 μm for cellular-level resolution or 5-10 μm for environmental sample overview. Set integration times according to signal strength (typically 0.1-2 seconds per spectrum for high-quality maps). For comprehensive sample characterization, collect full spectral data at each pixel, then generate chemical images based on characteristic this compound band intensities (particularly the 1590 cm⁻¹ peak). For pharmaceutical applications studying this compound uptake and distribution in cancer cells, combine Raman mapping with multivariate analysis techniques such as principal component analysis (PCA) or cluster analysis to differentiate subcellular localization patterns. This approach has proven valuable for understanding the mechanism of action of this compound's antiproliferative effects in leukemia cell lines, revealing accumulation in specific cellular compartments that correlates with its induction of mitochondrial dysfunction and apoptosis [4].
Figure 1: Experimental workflow for Raman spectroscopy detection of this compound, encompassing sample preparation, measurement techniques, and advanced applications.
Effective data analysis begins with spectral preprocessing to enhance signal quality and remove artifacts. Perform baseline correction using asymmetric least squares or polynomial fitting algorithms to eliminate fluorescence background common in biological samples. Apply vector normalization to the 1590 cm⁻¹ band or entire spectral range to enable quantitative comparisons. For complex samples containing this compound mixtures, employ multivariate statistical methods including principal component analysis (PCA) for dimensionality reduction, hierarchical cluster analysis (HCA) for sample classification, and partial least squares regression (PLSR) for quantitative prediction of this compound concentration. These approaches are particularly valuable for distinguishing this compound from its structural analogs like this compound imine, which exhibits subtly different spectral features due to its cyclic hydropyrrolo[2,3-b]indole structure rather than the primary imine functionality originally proposed.
For pharmaceutical applications monitoring this compound's effects on cancer cells, combine Raman spectral data with multivariate analysis to identify correlated biochemical changes. Analyze differences in protein, lipid, and nucleic acid signatures alongside this compound accumulation to elucidate mechanisms of action. Studies have demonstrated that this compound induces apoptosis in leukemia cell lines (HL-60, Jurkat) through mitochondrial dysfunction characterized by dissipation of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation. Raman spectral features can help monitor these apoptotic events through changes in biomolecular composition while simultaneously tracking this compound distribution and concentration within cellular compartments [1].
For quantitative measurements, establish calibration curves using purified this compound standards of known concentration (typically 0.1-100 mg/mL range). Measure standard solutions deposited on appropriate substrates using consistent measurement parameters. Plot integrated area or height of characteristic bands (particularly 1590 cm⁻¹) against concentration to generate linear calibration models with R² > 0.98. For cellular samples, use internal standards such as the 1450 cm⁻¹ protein/lipid band or 1004 cm⁻¹ phenylalanine ring breathing mode for intensity normalization. Validate Raman quantification against established HPLC methods for this compound analysis, demonstrating strong correlation (typically R² > 0.95) between techniques.
Implement quality control procedures including daily instrument calibration, replicate measurements (minimum n=5), and control samples to ensure data reliability. For cellular uptake studies, include vehicle controls (DMSO-only treated cells) and concentration series to establish dose-response relationships. Statistical analysis should include appropriate tests for significance (Student's t-test, ANOVA) with correction for multiple comparisons where applicable. Report quantitative results with standard deviations or confidence intervals to indicate measurement precision, with typical relative standard deviation of 5-15% for Raman-based quantification depending on sample complexity and preparation method.
Raman spectroscopy has emerged as a powerful tool for environmental monitoring of cyanobacterial communities and their protective pigments in natural ecosystems. The technique enables non-destructive, in situ detection of this compound in intact microbial mats, biological soil crusts, and other complex samples without extensive preparation. The distinctive Raman signature of this compound, particularly the strong 1590 cm⁻¹ band, allows reliable identification even in mixed environmental communities, facilitating assessment of cyanobacterial response to UV stress, desiccation, and other environmental challenges. This capability is particularly valuable for monitoring ecosystem health and resilience in the context of climate change and increasing solar UV exposure.
In the field of astrobiology, Raman spectroscopy is considered a primary candidate for life detection in planetary missions due to its minimal sample requirements and ability to identify specific biomolecules. This compound's exceptional stability and distinctive spectral features make it an ideal biosignature candidate for assessing the potential for life on other planets, particularly Mars where cyanobacteria-like organisms may have existed or persisted in protected niches. The recent structural revision of this compound imine and understanding of its formation under mild conditions (ammonia and acetone exposure) provides additional context for interpreting potential detections of related pigments in extraterrestrial samples. Furthermore, studies suggesting that cyanobacterial UV pigments evolved to optimize photon dissipation rather than merely providing photoprotection offer new perspectives for understanding pigment detection in astrobiological contexts [2] [6].
In pharmaceutical research, Raman spectroscopy provides a valuable analytical tool for investigating this compound's documented antiproliferative effects and potential therapeutic applications. Recent studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, with particular potency against HL-60 and Jurkat leukemia cells (IC₅₀ values of 60.5 μM and 88.2 μM, respectively), while showing significantly lower inhibition of non-cancerous cell lines. Raman spectroscopy enables monitoring of this compound uptake, distribution, and metabolic effects within target cells, providing mechanistic insights complementary to conventional biological assays.
The technique has been successfully employed to study this compound-induced apoptosis through detection of biochemical changes associated with programmed cell death, including protein degradation, lipid peroxidation, and nucleic acid fragmentation. Furthermore, Raman spectral features can help validate this compound's reported mechanism of action involving mitochondrial dysfunction, characterized by dissipation of mitochondrial membrane potential, cytochrome c release, and caspase activation. For drug development applications, Raman spectroscopy facilitates formulation analysis, stability testing, and quality control of this compound-based therapeutic candidates. The ability to detect and quantify this compound in complex biological matrices without extensive sample preparation makes Raman spectroscopy particularly valuable for high-throughput screening and preclinical development workflows [1].
Raman spectroscopy has established itself as an indispensable analytical technique for the detection, quantification, and characterization of this compound across diverse research and application domains. The method's minimal sample requirements, non-destructive nature, and ability to provide specific molecular fingerprints make it uniquely suited for studying this biologically significant pigment in contexts ranging from environmental monitoring to pharmaceutical development. The distinctive Raman signature of this compound, particularly the prominent 1590 cm⁻¹ band, enables reliable identification even in complex matrices, while advanced techniques like SERS and resonance Raman provide enhanced sensitivity for trace detection and mechanistic studies.
Future developments in Raman technology, including improved instrumentation, standardized protocols, and advanced data analysis methods, will further expand applications for this compound research. The integration of Raman spectroscopy with other analytical techniques in multimodal approaches promises more comprehensive characterization of this compound's structure, function, and interactions in biological systems. As research continues to elucidate the full therapeutic potential of this compound and its analogs, Raman spectroscopy will play an increasingly important role in translating basic research findings into practical applications in medicine, biotechnology, and environmental science.
This compound is a lipid-soluble, yellow-to-brown UV-absorbing pigment found exclusively in the extracellular sheaths of many cyanobacteria. This indole-alkaloid pigment serves as a natural sunscreen with strong absorption in the ultraviolet range, particularly UV-A (315-400 nm) with maxima at approximately 370 nm in vivo and 384 nm in organic solvents [1]. This compound has attracted significant research interest not only for its ecological role in protecting cyanobacteria from UV radiation damage but also for its potential pharmaceutical applications due to demonstrated anti-inflammatory and anti-proliferative activities [2]. The pigment exists in both oxidized (dark brown) and reduced (golden-yellow) forms, with the oxidized form being predominant in natural environments [3].
The quantitative analysis of this compound presents several analytical challenges that require specialized protocols. As an extracellular sheath pigment, this compound requires efficient extraction methods that can liberate it from the complex polysaccharide matrix of cyanobacterial sheaths. Furthermore, its sensitivity to environmental factors including UV radiation, temperature, and salinity necessitates careful control of cultivation conditions prior to analysis [3]. This application note provides detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, along with comprehensive method validation parameters to ensure accurate and reproducible results for researchers in pharmaceutical development and natural products chemistry.
The following protocol has been adapted from the method developed for quantification of oxidized this compound in Nostoc commune Vauch, utilizing HPLC coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QqQ-MS) [4]. This method provides excellent selectivity and sensitivity for this compound quantification in complex biological matrices.
Table 1: Mass Spectrometry Parameters for this compound Detection
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | Positive ESI | Electrospray voltage: 4000 V |
| Drying Gas | Nitrogen, 10 L/min | Temperature: 350°C |
| Nebulizer Pressure | 40 psi | - |
| Precursor Ion | m/z 545.2 | [M+H]+ for oxidized this compound |
| Product Ion | m/z 285.1 | Most abundant fragment for SRM |
| Collision Energy | 30 eV | Optimized for this compound fragmentation |
| Dwell Time | 200 ms | - |
Biomass Collection and Homogenization:
This compound Extraction:
Sample Cleanup (Optional):
The HPLC-QqQ-SRM-MS method for this compound quantification has been rigorously validated to ensure reliability and reproducibility for pharmaceutical research applications [4]. The validation parameters establish the method's suitability for quantitative analysis.
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Experimental Conditions |
|---|---|---|
| Linearity Range | 0.10-100 ng/mL | Seven concentration levels |
| Correlation Coefficient (r²) | 0.99 | Linear regression analysis |
| Limit of Detection (LOD) | 0.03 ng/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.10 ng/mL | Signal-to-noise ratio of 10:1 |
| Recovery | 76.90% | Spiked sample analysis |
| Intra-day Precision (RSD) | < 8.95% | n = 4 replicates in one day |
| Inter-day Precision (RSD) | < 9.5% | n = 4 replicates over 5 days |
| Specificity | No interference | SRM monitoring of specific transition |
The experimental workflow for this compound analysis from sample preparation to quantification can be visualized as follows:
Figure 1: Experimental Workflow for this compound Quantification
This compound production in cyanobacteria is influenced by various environmental factors that should be considered when designing experiments for this compound quantification. Understanding these factors is essential for obtaining reproducible and meaningful results in pharmaceutical development research.
UV Radiation Exposure: Ultraviolet radiation, particularly in the UV-A range (315-400 nm), serves as the primary inducer of this compound biosynthesis. Studies have demonstrated that cyanobacteria exposed to UV-A radiation show significant upregulation of the this compound biosynthetic gene cluster, leading to increased pigment production [5]. The transcription of key biosynthetic genes such as scyB increases by up to 1.7-fold under UV-A exposure, directly correlating with enhanced this compound content [5].
Salinity Stress: Elevated salinity levels can dramatically stimulate this compound production in certain cyanobacterial species. Research on Lyngbya aestuarii demonstrated that this compound content increases with rising salinity, reaching maximum levels at 56 ppt [3]. This suggests that osmotic stress mechanisms may interact with photoprotective responses in regulating this compound biosynthesis.
Temperature and Light Conditions: Higher cultivation temperatures and specific light-dark cycles influence this compound yield. Studies with Nostoc commune Vauch have shown that elevated temperatures (up to 35°C), strong illumination intensity, and a 12:12 hour light-dark cycle promote this compound production [4]. These conditions should be standardized when cultivating cyanobacteria for reproducible this compound extraction.
Developmental Regulation: Recent research has revealed that this compound production may be developmentally regulated in some cyanobacteria. A study using Nostoc punctiforme demonstrated a regulatory linkage between this compound production and hormogonia differentiation, suggesting complex regulatory networks controlling this compound biosynthesis [6].
Successful quantification of this compound requires attention to potential analytical challenges and implementation of appropriate optimization strategies.
Extraction Efficiency: If this compound yields are lower than expected, consider the following optimizations:
Chromatographic Issues:
Mass Spectrometry Sensitivity:
Method Transfer Considerations:
The quantitative analysis of this compound has significant implications for pharmaceutical development, particularly in the realm of natural product-based therapeutics. This compound has demonstrated potent anti-proliferative activity against various human cell lines, with studies showing specific inhibition of key kinases involved in hyperproliferative inflammatory diseases [1]. The precise quantification method described herein enables standardised assessment of this compound content for:
Furthermore, understanding the biosynthetic regulation of this compound production has implications for metabolic engineering approaches aimed at increasing yields for pharmaceutical production [7]. The genes responsible for this compound biosynthesis have been identified in Nostoc punctiforme, revealing an 18-gene cluster dedicated to its production [2]. This genetic knowledge, combined with robust analytical methods, facilitates the development of optimized production systems for this pharmaceutically promising compound.
The HPLC-MS method described in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in cyanobacterial samples. The validated protocol offers excellent linearity across a wide concentration range with precision and accuracy suitable for pharmaceutical research requirements. Proper attention to cultivation conditions, sample preparation techniques, and chromatographic parameters ensures reproducible results that facilitate meaningful comparisons between studies. As interest in this compound's pharmaceutical applications continues to grow, this standardized analytical approach will support quality control in natural product development and enable further investigation into the factors regulating this compound production in cyanobacterial systems.
This compound is a yellow-brown, lipid-soluble ultraviolet (UV)-screening pigment found almost exclusively in the extracellular polysaccharide (EPS) sheath of many cyanobacteria [1] [2]. It is a dimeric compound composed of indolic and phenolic subunits and exists in oxidized and reduced forms [2] [3].
Its primary role is to act as a first line of defense, absorbing harmful UV-A radiation (315–400 nm) very efficiently, preventing up to 90% of UV-A from penetrating the cells [2] [3]. This makes it crucial for the survival of cyanobacteria in high-insolation environments [4]. Beyond its ecological role, this compound exhibits remarkable antioxidant, anti-inflammatory, and anti-proliferative properties, showing promise as a natural sunscreen in cosmetics and as a therapeutic agent in pharmaceuticals [2] [3]. Recent studies highlight its potential as an anti-cancer agent, inducing apoptosis in leukemia cell lines [5].
This protocol outlines a standard procedure for the extraction, purification, and preliminary characterization of this compound from dried cyanobacterial biomass, synthesizing methods from recent literature.
This is a critical step where solvent choice impacts yield and purity.
Table 1: Common Solvents for this compound Extraction
| Solvent System | Reported Advantages / Context | Key Considerations |
|---|---|---|
| 100% Acetone | Frequently used; effective for direct extraction from dry biomass [1] [2]. | Excellent for initial crude extraction. |
| Methanol:Ethyl Acetate (1:1, v/v) | Commonly employed for its balanced extraction efficiency [2]. | A standard, well-regarded solvent system. |
| 100% Ethyl Acetate | Used for extracting the oxidized, lipid-soluble form [2] [3]. | Suitable for specific this compound forms. |
| 100% Acetonitrile | Also cited in extraction protocols [2]. | Another effective option for researchers. |
The experimental workflow from biomass to characterization can be visualized as follows:
Research into this compound's bioactivity has revealed significant potential, particularly in oncology. A 2025 study investigated the effects of this compound (SCY) and Nostoc commune extract (NOS) on various cancer cell lines [5].
Table 2: Antiproliferative Activity of this compound (SCY) and Nostoc Extract (NOS) [5]
| Cell Line | Cell Type | SCY IC₅₀ (μM) | NOS IC₅₀ (μM) |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 60.5 | 157.0 |
| Jurkat | T-cell Leukemia | 88.2 | 196.0 |
| HeLa | Cervical Carcinoma | 194.5 | 740.3 |
| MCF-7 | Breast Carcinoma | 462.0 | 536.8 |
| A549 | Lung Adenocarcinoma | 231.8 | 429.5 |
| HCT116 | Colorectal Carcinoma | 175.2 | 312.4 |
| MCF-10A | Non-tumorigenic Mammary Epithelial | >500 | >500 |
| BJ-5ta | Immortalized Skin Fibroblasts | >500 | >500 |
The data in Table 2 demonstrates that this compound exhibits selective cytotoxicity, with significantly higher potency against hematological cancer cells (like HL-60 and Jurkat) compared to solid tumor lines and, importantly, much lower toxicity against non-cancerous cells [5].
The study further elucidated that this compound induces apoptosis in leukemia cells through the mitochondrial pathway. The mechanistic pathway is illustrated below:
This compound is a highly stable and versatile pigment with immense biotechnological potential [2] [3]. The protocols outlined here provide a foundation for its extraction and characterization. Its strong UV absorption and stability make it a prime candidate for cosmeceutical applications as a natural sunscreen agent [2]. More notably, its potent and selective anti-proliferative activity, underpinned by the ability to induce mitochondrial apoptosis, positions it as a promising lead compound for anti-cancer drug development, especially against leukemias [5].
Future research should focus on optimizing large-scale production, potentially through metabolic engineering of cyanobacterial hosts [3], and further elucidating its mechanism of action against a broader range of malignancies.
This compound is a lipid-soluble, yellow-brown pigment belonging to the indole-alkaloid class that serves as a natural sunscreen in numerous cyanobacterial species. This protective pigment is localized in the extracellular polysaccharide sheath and exhibits maximum absorption in the UV-A range (384 nm in acetone), with additional absorption spanning the UV-C to blue spectral regions [1]. Its unique molecular structure consists of a symmetrical dimer of cyclopentano-[b]indole units connected by a carbon-carbon bond, creating an extensively conjugated system that effectively dissipates UV radiation as heat [2]. This compound has attracted significant scientific interest not only for its photoprotective properties but also for its recently discovered anti-inflammatory and anti-proliferative activities, including the inhibition of human polo-like kinase 1, suggesting potential pharmaceutical applications [2].
The biosynthesis of this compound is encoded by a conserved gene cluster initially identified in Nostoc punctiforme ATCC 29133. This cluster was first characterized through transposon mutagenesis, which revealed that disruption of specific genes resulted in complete loss of this compound production without affecting other cellular processes [3]. Subsequent comparative genomics studies have demonstrated that this gene cluster is highly conserved across diverse cyanobacterial species, including Lyngbya PCC 8106, Anabaena PCC 7120, Nodularia CCY 9414, and Chlorogloeopsis sp. strain Cgs-089 [4] [5]. The conservation of this biosynthetic pathway across evolutionarily distant strains indicates an ancient origin, possibly dating back to the Precambrian era when cyanobacteria needed protection from intense UV radiation before the formation of the protective ozone layer [1].
The this compound biosynthetic pathway in Nostoc punctiforme ATCC 29133 is primarily encoded by an 18-gene cluster (NpR1276 to NpR1259) that functions as a single operon [3] [2]. This cluster can be divided into three functional modules: (1) the core biosynthetic genes (scyA-scyF), (2) precursor biosynthesis genes encoding enzymes for the shikimic acid and aromatic amino acid pathways, and (3) additional conserved clusters involved in regulation and transport. In addition to the main cluster, two auxiliary clusters have been identified: a two-component regulatory system (NpF1278 and NpF1277) and the ebo cluster (NpF5232 to NpF5236) believed to be involved in precursor transport [6] [4].
Table 1: Organization and Function of the this compound Gene Cluster in Nostoc punctiforme ATCC 29133
| Gene Designation | Name | Predicted Function | Cellular Localization |
|---|---|---|---|
| NpR1276 | scyA | Acetolactate synthase homolog; condenses indole-3-pyruvate and p-hydroxyphenylpyruvate | Cytoplasmic/Transmembrane |
| NpR1275 | scyB | Leucine dehydrogenase homolog; oxidative deamination of tryptophan | Cytoplasmic |
| NpR1274 | scyC | Cyclization and decarboxylation of initial condensation product | Cytoplasmic |
| NpR1273 | scyD | Unknown function; contains export signal domain | Periplasmic |
| NpR1272 | scyE | Unknown function; contains export signal domain | Periplasmic |
| NpR1271 | scyF | Unknown function; contains export signal domain | Periplasmic |
| NpR1270 | tyrP | Tyrosine permease | Transmembrane |
| NpR1269 | tyrA | Prephenate dehydrogenase; produces p-hydroxyphenylpyruvate | Cytoplasmic |
| NpR1268 | dsbA | Thiol:disulfide oxidoreductase; protein folding | Periplasmic |
| NpR1267 | trpE | Anthranilate synthase component I | Cytoplasmic |
| NpR1266 | trpG | Anthranilate synthase component II | Cytoplasmic |
| NpR1265 | trpD | Anthranilate phosphoribosyltransferase | Cytoplasmic |
| NpR1264 | trpC | Indole-3-glycerol phosphate synthase | Cytoplasmic |
| NpR1263 | trpA | Tryptophan synthase alpha chain | Cytoplasmic |
| NpR1262 | trpB | Tryptophan synthase beta chain | Cytoplasmic |
| NpR1261 | aroB | 3-dehydroquinate synthase | Cytoplasmic |
| NpR1260 | aroG | 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase | Cytoplasmic |
| NpR1259 | - | Unknown function; transmembrane domain | Transmembrane |
The core biosynthetic genes (scyA-scyF) encode novel enzymes specifically dedicated to this compound assembly, with no known homologs in other pathways [4]. The downstream genes (NpR1270 to NpR1259) primarily encode enzymes involved in the biosynthesis of aromatic amino acids, including redundant copies of genes for the shikimic acid pathway and tryptophan biosynthesis [3] [4]. This redundancy suggests that the cluster provides dedicated precursor supply specifically for this compound production without compromising central metabolic pathways. Interestingly, the tyrosine biosynthesis pathway within the cluster ends at p-hydroxyphenylpyruvate, one step short of tyrosine, indicating this intermediate is the direct precursor for this compound assembly [4].
The biosynthesis of this compound begins with the aromatic amino acid precursors tryptophan and tyrosine (via p-hydroxyphenylpyruvate). The established early steps of the pathway involve: (1) oxidative deamination of tryptophan to indole-3-pyruvic acid by ScyB; (2) conversion of prephenate to p-hydroxyphenylpyruvate by TyrA; and (3) an acyloin condensation reaction between indole-3-pyruvic acid and p-hydroxyphenylpyruvate catalyzed by ScyA to form a β-ketoacid intermediate [2]. This unstable intermediate then undergoes cyclization and decarboxylation catalyzed by ScyC to form a ketone product that is one oxidation state away from the proposed monomeric precursor of this compound [2].
Figure 1: Proposed this compound Biosynthetic Pathway Showing Cellular Compartmentalization
The later steps of this compound biosynthesis are less well characterized but are predicted to involve oxidative dimerization of the monomeric precursors to form the mature pigment. Mutational studies indicate that ScyE is essential for this compound production, while ScyD and ScyF play non-essential but potentially adjuvant roles [2]. Interestingly, heterologous expression of all six scy genes in E. coli resulted in the accumulation of proposed monomeric intermediates but not mature this compound, suggesting that additional factors or specific cellular conditions may be required for the final dimerization step [2].
An unusual aspect of this compound biosynthesis is its compartmentalization within the cell. Bioinformatics analyses of the Scy protein sequences reveal that ScyD, ScyE, and ScyF contain export signal domains, suggesting they localize to the periplasm [4] [5]. Additionally, ScyA, TyrP, and NpR1259 contain transmembrane domains. This organization implies that the early steps of this compound biosynthesis (monomer formation) occur in the cytoplasm, while later assembly steps take place in the periplasm before the mature pigment is exported to the extracellular sheath [4]. This compartmentalization is particularly noteworthy as it represents an unusual trait for prokaryotic metabolic pathways, which typically are not compartmentalized to this extent.
This compound production is primarily induced by UVA radiation (320-400 nm), though it can also be enhanced by supplementary environmental factors including UVB, high light intensity, and in some cases, osmotic stress [6] [1]. The regulatory system controlling this compound biosynthesis consists of a two-component regulatory system (TCRS) located adjacent to the main biosynthetic cluster (NpF1278 and NpF1277) [6] [1]. The sensor kinase (NpF1277) contains PAS/PAC domains known to bind small molecules in response to environmental stimuli such as light, oxygen, pH, or salinity [6]. The response regulator (NpF1278) features an AraC output DNA-binding domain and is essential for this compound production, as mutants lacking this gene fail to produce this compound under UVA stress [1].
Gene expression studies have demonstrated that the entire this compound gene cluster is upregulated in response to UVA exposure, with peak expression occurring approximately 48 hours after induction [6]. Recent research has expanded our understanding of how different environmental conditions affect the expression of this compound biosynthetic genes:
Table 2: Expression of this compound Biosynthetic Genes Under Different Stress Conditions
| Stress Condition | scyA Expression | trpB Expression | eboE Expression | This compound Production |
|---|---|---|---|---|
| UVA (5 W m⁻²) | Strongly upregulated | Strongly upregulated | Strongly upregulated | Detected |
| UVB (0.5 W m⁻²) | Upregulated | Upregulated | Upregulated | Detected |
| High Light (100 µmol photons m⁻² s⁻¹) | Upregulated | Upregulated | Upregulated | Not detected |
| Osmotic Stress (5 g NaCl L⁻¹) | No significant change | No significant change | No significant change | Not detected |
Interestingly, under high light conditions, the biosynthetic genes are upregulated without subsequent this compound detection, suggesting a time-dependent delay in pigment production or the involvement of additional regulatory mechanisms beyond gene expression [6]. The lack of response to osmotic stress indicates that this compound production is specifically tuned to light-associated stressors rather than general environmental challenges.
The unique properties of this compound and the genetic tools developed for manipulating its biosynthetic pathway offer several promising biotechnological applications. In the pharmaceutical sector, this compound's demonstrated anti-proliferative activity and specific inhibition of human polo-like kinase 1 (PLK1) suggest potential as a lead compound for cancer therapeutics [2]. PLK1 plays crucial roles in cell cycle progression, particularly in mitosis, making it an attractive target for anticancer drugs. The anti-inflammatory properties of this compound further expand its potential medicinal applications [1].
In the cosmetic and materials science industries, this compound offers exceptional potential as a natural UV filter in sunscreens and protective coatings [1]. Unlike many synthetic UV filters that degrade under prolonged sunlight exposure, this compound exhibits remarkable photostability, maintaining its protective function even after extended UV irradiation [1]. Its long-term stability has been demonstrated in environmental studies, which detected intact this compound in sedimentary records and deep-sea sediments, indicating exceptional resistance to degradation [1].
The heterologous expression of the this compound biosynthetic pathway in more tractable organisms, such as E. coli, represents a promising strategy for large-scale production [2]. While current efforts have successfully achieved production of monomeric precursors, the complete biosynthesis of mature this compound in heterologous hosts remains a challenge, likely requiring optimization of the oxidative dimerization conditions or identification of additional facilitating factors [2]. Further functional characterization of all this compound biosynthetic genes, particularly the downstream genes scyD, scyE, and scyF, will be essential for developing efficient bioproduction platforms.
The this compound biosynthetic gene cluster represents a fascinating example of specialized metabolism in cyanobacteria, with unusual features such as cellular compartmentalization and extensive gene redundancy for precursor supply. The protocols and application notes presented here provide researchers with essential tools for investigating this unique biosynthetic system. While significant progress has been made in characterizing the early steps of this compound biosynthesis, the later stages—particularly the oxidative dimerization and export mechanisms—require further investigation.
Future research directions should include: (1) complete biochemical characterization of all Scy enzymes, particularly ScyD, ScyE, and ScyF; (2) structural analysis of key enzymes to understand substrate specificity and reaction mechanisms; (3) optimization of heterologous expression systems for sustainable this compound production; and (4) exploration of this compound derivatives with modified properties through combinatorial biosynthesis. The continued investigation of this remarkable natural sunscreen will undoubtedly yield valuable insights into cyanobacterial biology and provide new tools for biotechnology and medicine.
Scytonemin is a yellow-brown, lipid-soluble dimeric pigment found exclusively in the extracellular sheaths of many cyanobacteria [1] [2]. It serves as a highly effective sunscreen, absorbing broadly across the UV-C, UV-B, UV-A, and violet-blue spectral regions (λmax ~370 nm in vivo) [1] [3]. This function is critical for cyanobacteria inhabiting high-insolation environments such as desert crusts, rocks, and intertidal mats [1] [4]. Beyond its photoprotective role, this compound has attracted significant interest for its anti-inflammatory and anti-proliferative activities, acting as an inhibitor of human polo-like kinase 1, which highlights its potential in pharmaceutical applications [5] [3].
The biosynthesis of this compound in the model cyanobacterium Nostoc punctiforme ATCC 29133 is governed by an 18-gene cluster [5] [6]. Within this cluster, the upstream genes scyA, scyB, and scyC have been biochemically characterized and are responsible for the initial steps of assembling the this compound monomer from aromatic amino acid precursors [5] [7].
The table below summarizes the core functions and characteristics of the three key biosynthetic enzymes.
| Enzyme | Gene Locus (in N. punctiforme) | Catalytic Function | Reaction Catalyzed | Cofactors/Requirements |
|---|---|---|---|---|
| ScyB | NpR1275 | Oxidative deamination | L-Tryptophan → 3-Indole pyruvic acid + NH₃ [5] [7] | NAD⁺ [7] |
| ScyA | NpR1276 | Regioselective acyloin coupling | 3-Indole pyruvic acid + p-hydroxyphenylpyruvic acid → β-ketoacid (2) [5] [7] | Thiamine diphosphate (ThDP), Mg²⁺ [7] |
| ScyC | NpR1274 | Cyclization & Decarboxylation | β-ketoacid (2) → Tricyclic ketone (5) [5] [7] | Purified enzyme shows minimal additional cofactor requirements [7] |
The following diagram illustrates the sequential biosynthetic pathway from tryptophan and tyrosine derivatives to the tricyclic ketone precursor.
This section provides methodologies for the heterologous expression, assay, and analysis of ScyA, ScyB, and ScyC activity, primarily based on reconstituted systems in E. coli.
This protocol is adapted from studies that successfully expressed active enzymes in E. coli [5] [7].
This assay monitors the combined activity of ScyA, ScyB, and ScyC to produce the tricyclic ketone 5 [7].
The workflow for this tandem assay is visualized below.
This compound is a yellow-green ultraviolet sunscreen pigment found in the extracellular sheath of various aquatic and terrestrial cyanobacteria. This lipid-soluble secondary metabolite possesses a unique dimeric structure composed of indolic and phenolic subunits connected through an olefinic carbon-carbon bond. Recent research has revealed that beyond its well-established photoprotective properties, this compound exhibits significant anti-inflammatory activity, making it a promising candidate for pharmaceutical and cosmeceutical applications. The compound demonstrates remarkable stability under various abiotic stress conditions, including UV radiation, heat, and oxidizing agents, which enhances its potential for practical applications. This compound is exclusively biosynthesized by cyanobacteria and can constitute up to 5% of their dry weight, with content ranging from 0.08% to 7.98% across different species [1] [2].
The anti-inflammatory properties of this compound have attracted significant attention from researchers investigating natural compounds for therapeutic applications. Studies utilizing the RAW 264.7 murine macrophage cell line have demonstrated that this compound effectively modulates key inflammatory pathways and reduces the production of pro-inflammatory mediators. Macrophages play a pivotal role in initiating and propagating inflammatory responses, and their activation leads to the production of various inflammatory mediators, including tumor necrosis factor-α (TNF-α) and nitric oxide (NO). The RAW 264.7 cell line serves as an excellent model for screening anti-inflammatory compounds because it responds consistently to inflammatory stimuli such as lipopolysaccharide (LPS) and expresses measurable inflammatory markers. This compound's ability to suppress inflammation through multiple molecular targets positions it as a valuable compound for further research and development [3] [2].
Research has consistently demonstrated that this compound effectively inhibits the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. In a comprehensive study, this compound treatment resulted in a dose-dependent suppression of TNF-α secretion and nitric oxide (NO) accumulation. At a concentration of 20 μM, this compound caused 40.4% inhibition of TNF-α production and 74.3% inhibition of NO production in LPS-stimulated RAW 264.7 cells. The reduced form of this compound (R-scy) has also shown significant anti-inflammatory effects, suppressing LPS/IFNγ-induced NO production in RAW264 cells through induction of hemeoxygenase-1 expression via the Nrf2/ARE pathway. Importantly, this compound exhibited no significant cytotoxic effects at the concentrations used in these anti-inflammatory studies, supporting its safety profile for research applications [3] [4].
The anti-inflammatory efficacy of this compound extends beyond in vitro models to in vivo applications. Topical application of this compound significantly inhibited 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear swelling in BALB/c mice, a well-established model of skin inflammation. This was accompanied by reduced expression of TNF-α and inducible nitric oxide synthase (iNOS) in the TPA-treated ear tissue. The consistency between in vitro and in vivo results strengthens the evidence for this compound's anti-inflammatory properties and supports its potential for therapeutic development. The multi-targeted mechanism of action, involving both the NF-κB and Nrf2 pathways, distinguishes this compound from many other natural anti-inflammatory compounds and may contribute to its efficacy [3] [5].
Table 1: Anti-Inflammatory Effects of this compound in RAW 264.7 Cells
| Parameter Measured | Stimulant Used | This compound Concentration | Inhibition Percentage | Reference |
|---|---|---|---|---|
| TNF-α production | LPS (200 ng/mL) | 20 μM | 40.4% | [3] |
| NO production | LPS (200 ng/mL) | 20 μM | 74.3% | [3] |
| TNF-α mRNA expression | LPS (200 ng/mL) | 20 μM | Significant reduction | [3] |
| iNOS mRNA expression | LPS (200 ng/mL) | 20 μM | Significant reduction | [3] |
| NF-κB activity | LPS (200 ng/mL) | 20 μM | Significant suppression | [3] |
Table 2: Effects of Reduced this compound (R-scy) in Inflammatory Models
| Parameter Measured | Stimulant Used | Concentration | Effect Observed | Reference |
|---|---|---|---|---|
| NO production | LPS/IFNγ | Not specified | Significant suppression | [4] |
| HO-1 expression | LPS/IFNγ | Not specified | Induction via Nrf2/ARE pathway | [4] |
| ROS generation | Baseline | Not specified | Increase as second messengers | [4] |
Protocol for RAW 264.7 Cell Culture:
This compound Stock Solution Preparation:
Treatment Protocol:
Nitric Oxide (NO) Production Measurement:
TNF-α Cytokine Measurement:
Gene Expression Analysis (qRT-PCR):
This compound primarily exerts its anti-inflammatory effects through suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses. In unstimulated cells, NF-κB exists in an inactive state in the cytoplasm, complexed with the inhibitory protein IκBα. Upon LPS stimulation, IκBα undergoes phosphorylation and degradation, leading to nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes. Treatment with this compound effectively blocks LPS-induced IκBα degradation and prevents nuclear translocation of p65, thereby inhibiting the expression of downstream inflammatory mediators including TNF-α and iNOS. This mechanism was confirmed through Western blot analysis showing preserved IκBα levels and impaired p65 nuclear translocation in this compound-treated, LPS-stimulated RAW 264.7 cells [3].
The following diagram illustrates the molecular mechanism of this compound's anti-inflammatory activity through NF-κB pathway inhibition:
The reduced form of this compound (R-scy) has been shown to activate the Nrf2/ARE pathway, contributing to its anti-inflammatory effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1. R-scy treatment generates reactive oxygen species (ROS) that act as second messengers, modifying sulfhydryl groups on Keap1 and leading to Nrf2 release and nuclear translocation. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), inducing the expression of cytoprotective genes including heme oxygenase-1 (HO-1). HO-1 then mediates anti-inflammatory effects through various mechanisms, including suppression of pro-inflammatory cytokine production. This pathway represents an additional mechanism through which this compound derivatives exert their anti-inflammatory activity [4].
The diagram below illustrates the activation of the Nrf2/ARE pathway by reduced this compound:
The multifaceted anti-inflammatory properties of this compound make it a promising candidate for pharmaceutical development, particularly for inflammatory skin conditions. Research has demonstrated that this compound not only inhibits pro-inflammatory mediators but also exhibits anti-proliferative properties by selectively inhibiting kinases including polo-like kinase 1 (PLK1), protein kinase C, and cyclin-dependent kinases. These properties suggest potential applications in anti-cancer therapies, particularly for conditions where inflammation and cellular proliferation are interconnected. Additionally, the dual functionality of this compound as both a UV-protectant and anti-inflammatory agent positions it as an ideal ingredient for multi-functional cosmeceuticals that can protect skin from UV damage while simultaneously mitigating inflammation [2] [7].
The stability of this compound under various environmental conditions enhances its suitability for commercial applications. Studies have shown that this compound retains its structure and function after continuous exposure to visible light (93% retention after 50 days) and UV-A radiation (84% retention after 50 days), outperforming chlorophyll which degrades completely under the same conditions. This stability, combined with its natural origin and efficacy at low concentrations, makes this compound an attractive alternative to synthetic anti-inflammatory compounds and UV filters. Future research directions should focus on optimizing extraction protocols, enhancing bioavailability, and conducting clinical trials to validate efficacy in human models [2] [7].
This compound represents a naturally derived compound with significant anti-inflammatory properties demonstrated in RAW 264.7 macrophage models. Its ability to modulate multiple inflammatory pathways, particularly through inhibition of NF-κB signaling and activation of the Nrf2/ARE pathway, provides a mechanistic basis for its observed efficacy. The detailed protocols outlined in this document provide researchers with standardized methods for evaluating this compound's anti-inflammatory activity, ensuring consistency and reproducibility across studies. As research continues to elucidate the full therapeutic potential of this compound, its application in pharmaceutical and cosmeceutical products appears increasingly promising. The combination of UV protection, antioxidant activity, and anti-inflammatory effects positions this compound as a valuable multi-functional compound worthy of further investigation and development.
Scytonemin is a yellow-green ultraviolet (UV)-screening pigment found in the extracellular sheath of various aquatic and terrestrial cyanobacteria [1] [2]. Historically recognized for its role in photoprotection, recent research has unveiled its significant potential as a potent anti-inflammatory and anti-proliferative agent [1] [3] [4]. Its biological activity is of particular interest to the cosmetic and pharmaceutical industries, especially for skin care and cancer therapeutics [4].
A key mechanism underlying this compound's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway [1]. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell survival, and proliferation [5] [6]. Dysregulation of NF-κB is implicated in chronic inflammatory diseases, autoimmune disorders, and cancer [5]. This document outlines the experimental evidence for this compound's inhibitory role and provides detailed protocols for researchers to investigate its effects.
Experimental data from both in vivo and in vitro models demonstrate that this compound effectively suppresses inflammation by targeting the NF-κB pathway.
A mouse model of acute skin inflammation was used to assess this compound's efficacy [1].
Studies on murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) provide mechanistic insights [1]. The tables below summarize the quantitative findings.
Table 1: Effect of this compound on LPS-Induced Production of Inflammatory Mediators in RAW 264.7 Cells
| Inflammatory Mediator | Inducer (Concentration) | This compound Concentration | Inhibition | Citation |
|---|---|---|---|---|
| TNF-α secretion | LPS (200 ng/mL) | 20 µM | 40.4% | [1] |
| Nitric Oxide (NO) production | LPS (200 ng/mL) | 20 µM | 74.3% | [1] |
Table 2: Effect of this compound on mRNA Expression and NF-κB Signaling in LPS-Stimulated RAW 264.7 Cells
| Parameter Measured | Inducer (Concentration) | This compound Effect | Citation |
|---|---|---|---|
| TNF-α mRNA expression | LPS (200 ng/mL) | Dose-dependent inhibition | [1] |
| iNOS mRNA expression | LPS (200 ng/mL) | Dose-dependent inhibition | [1] |
| NF-κB transcriptional activity | LPS (200 ng/mL) | Significant dose-dependent suppression | [1] |
| IκBα degradation | LPS (200 ng/mL) | Blocked | [1] |
| p65 nuclear translocation | LPS (200 ng/mL) | Blocked | [1] |
This protocol is adapted from the study demonstrating this compound's in vivo efficacy [1].
This protocol details the methods for confirming this compound's mechanism of action in macrophages [1].
The following diagram illustrates the canonical NF-κB pathway and the specific points where experimental evidence indicates this compound acts. This compound blocks the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 NF-κB complex, thereby preventing the expression of pro-inflammatory genes.
The data conclusively show that This compound is a potent inhibitor of the NF-κB pathway, exerting its effects by blocking IκBα degradation and p65 nuclear translocation, leading to reduced expression of key inflammatory mediators like TNF-α and iNOS [1]. This mechanism supports its potential as a multi-functional skin care ingredient for UV protection and anti-inflammation, and as a candidate for anti-cancer therapeutics due to its anti-proliferative properties [1] [3] [4].
Future research should focus on:
Scytonemin is a yellow-green ultraviolet sunscreen pigment found in the extracellular sheaths of various aquatic and terrestrial cyanobacteria. Beyond its established role in UV protection, recent research has uncovered its potent anti-inflammatory properties. These notes detail the mechanism by which this compound inhibits skin inflammation by specifically downregulating the expression of critical pro-inflammatory mediators, namely tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).
The primary mechanism of action involves the suppression of the NF-κB signaling pathway. In vitro and in vivo studies demonstrate that this compound blocks the degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. This inhibition at the transcriptional level leads to a marked reduction in the mRNA and protein levels of TNF-α and iNOS, resulting in decreased production of TNF-α cytokine and nitric oxide (NO) [1] [2]. These findings position this compound as a promising multi-functional ingredient for cosmeceutical and pharmaceutical applications, offering both UV protection and anti-inflammatory benefits [1].
The anti-inflammatory efficacy of this compound is demonstrated through quantitative data from key experiments. The table below summarizes the inhibitory effects observed in a murine macrophage cell line (RAW 264.7) and an in vivo mouse model.
Table 1: Summary of this compound's Anti-Inflammatory Effects In Vivo and In Vitro
| Experimental Model | Inducing Agent | Measured Parameter | Inhibition by this compound | Citation |
|---|---|---|---|---|
| BALB/c Mouse Ear | TPA (300 ng/ear) | Ear Swelling (Edema) | Significant Suppression | [1] |
| BALB/c Mouse Ear | TPA (300 ng/ear) | TNF-α mRNA Expression | Significant Down-regulation | [1] |
| BALB/c Mouse Ear | TPA (300 ng/ear) | iNOS mRNA Expression | Significant Down-regulation | [1] |
| RAW 264.7 Cells | LPS (200 ng/mL) | TNF-α Protein Secretion | 40.4% inhibition at 20 μM | [1] |
| RAW 264.7 Cells | LPS (200 ng/mL) | Nitric Oxide (NO) Production | 74.3% inhibition at 20 μM | [1] |
| RAW 264.7 Cells | LPS (200 ng/mL) | TNF-α mRNA Expression | Dose-dependent inhibition | [1] |
| RAW 264.7 Cells | LPS (200 ng/mL) | iNOS mRNA Expression | Dose-dependent inhibition | [1] |
| RAW 264.7 Cells | LPS (200 ng/mL) | NF-κB Transcriptional Activity | Dose-dependent suppression | [1] |
The anti-inflammatory effect of this compound is mediated, at least in part, by the down-regulation of the NF-κB pathway, a master regulator of inflammation. The following diagram illustrates the sequential mechanism by which this compound exerts its inhibitory action.
Diagram Title: this compound Inhibition of the NF-κB Inflammatory Pathway
This diagram outlines the signaling cascade induced by a pro-inflammatory stimulus like Lipopolysaccharide (LPS) and the points of inhibition by this compound [1]:
This protocol is designed to evaluate the effect of this compound on LPS-induced production of TNF-α and NO in a murine macrophage cell line.
Table 2: Reagents and Equipment for In Vitro Assay
| Item | Specification |
|---|---|
| Cell Line | RAW 264.7 murine macrophage-like cells |
| Test Compound | This compound (e.g., dissolved in DMSO, final concentration ≤ 0.1%) |
| Stimulating Agent | Lipopolysaccharide (LPS from E. coli), stock 1 mg/mL |
| Key Assay Kits | TNF-α ELISA Kit, Griess Reagent System for Nitrite |
| Key Instruments | CO₂ Incubator, Centrifuge, Microplate Reader, RT-PCR System |
Procedure:
This protocol assesses the topical anti-inflammatory efficacy of this compound in a mouse model of acute skin inflammation.
Table 3: Reagents and Equipment for In Vivo Assay
| Item | Specification |
|---|---|
| Animals | BALB/c mice (typically female, 6-8 weeks old) |
| Inducing Agent | 12-O-tetradecanoylphorbol-13-acetate (TPA) |
| Test Compound | This compound (dissolved in acetone or ethanol) |
| Vehicle Control | Acetone or Ethanol |
| Key Instruments | Digital thickness gauge, Punch biopsy tool, PCR equipment |
Procedure:
The presented data and protocols confirm that this compound is a potent natural inhibitor of skin inflammation. Its ability to downregulate TNF-α and iNOS via the NF-κB pathway, combined with its inherent UV-protective properties, makes it an exceptionally attractive candidate for further development. Future research should focus on:
This compound is a lipophilic secondary metabolite produced by various cyanobacterial species as a protective mechanism against solar ultraviolet radiation. This yellow-green to brown pigment is exclusively located in the extracellular polysaccharide sheath of cyanobacteria, where it forms the first line of defense against UV penetration and subsequent cellular damage. With growing consumer awareness about the potential risks associated with synthetic UV filters, along with increasing regulatory scrutiny, this compound represents a promising natural alternative for cosmetic and pharmaceutical formulations seeking improved safety and sustainability profiles.
The molecular structure of this compound consists of a dimeric framework composed of indolic and phenolic subunits connected through a carbon-carbon bond, creating an extensively conjugated system that confers exceptional UV-absorbing properties. This unique structure exists in both oxidized (yellow, MW 544 Da) and reduced (red, MW 546 Da) forms, along with several derivatives including dimethoxythis compound, tetramethoxythis compound, and scytonin. This compound demonstrates broad-spectrum UV absorption capabilities, with maximum absorption at 370 nm in vivo and 384 nm in vitro, effectively protecting against UV-A (315-400 nm), UV-B (280-315 nm), and even UV-C (100-280 nm) radiation. It has been reported to prevent up to 90% of UV-A radiation from penetrating cyanobacterial cells, providing exceptional photoprotection [1] [2].
Beyond its primary sunscreen function, this compound exhibits multi-functional bioactive properties that enhance its cosmetic value. Research has demonstrated significant anti-inflammatory activity through inhibition of NF-κB signaling pathway, suppression of pro-inflammatory cytokines (TNF-α), and reduction of inducible nitric oxide synthase (iNOS) expression. Additionally, this compound shows potent antioxidant capabilities through free radical scavenging activities and anti-proliferative effects against various cell types, including human fibroblasts and endothelial cells, via selective kinase inhibition. These combined properties make this compound particularly valuable for comprehensive skin protection formulations that address multiple aspects of photodamage [3] [1] [4].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specifications | Significance for Cosmetic Applications |
|---|---|---|
| Molecular Weight | 544 Da (oxidized form), 546 Da (reduced form) | Suitable molecular size for topical formulation |
| Solubility | Lipid-soluble; insoluble in water | Compatible with oil-based cosmetic formulations; requires emulsification for aqueous systems |
| Primary Solvents | Acetone (100%), ethyl acetate (100%), acetonitrile (100%), methanol:ethyl acetate (1:1), N,N-dimethylformamide | Guides extraction and purification protocol development |
| Stability | Highly stable under UV-B (0.78 W·m⁻²), heat (60°C), and oxidizing conditions (0.25% H₂O₂) for 1h; 84% retention after 50 days UV-A exposure | Ensures product shelf-life and maintenance efficacy under storage and use conditions |
| Spectral Absorption | λmax in vivo: 370 nm; λmax in vitro: 384 nm; Broad spectrum covering UV-A, UV-B, and UV-C ranges | Provides broad-spectrum protection against relevant solar wavelengths |
| Cellular Distribution | Extracellular sheath location in cyanobacteria | Natural surface positioning mimics desired topical application in sunscreens |
Principle: Select appropriate cyanobacterial strains and apply UV irradiation to stimulate this compound biosynthesis before extraction.
Materials:
Procedure:
Notes: Optimal induction occurs under moderate UV-A fluence rates; excessive irradiation can cause photoinhibition. Nitrogen limitation and osmotic stress can further enhance this compound production in some strains [1] [5].
Principle: Utilize organic solvents to extract this compound from dried cyanobacterial biomass, followed by purification steps to remove interfering compounds.
Materials:
Procedure:
Notes: this compound is characterized by its distinctive green-brown (oxidized form) or bright red (reduced form) appearance on TLC plates. The extraction yield typically ranges from 0.08% to 7.98% of dry weight depending on the cyanobacterial strain and induction efficiency [1] [6] [2].
Principle: Utilize UV-Vis spectrophotometry to quantify this compound concentration based on its characteristic absorption maxima and molar extinction coefficients.
Materials:
Procedure:
Notes: The oxidized form of this compound shows λmax at 384 nm in organic solvents, while the reduced form shows additional peaks at 278 and 300 nm. The in vivo maximum absorption occurs at 370 nm [1] [2].
Table 2: Analytical Methods for this compound Characterization
| Method | Application | Key Parameters | Limitations |
|---|---|---|---|
| UV-Vis Spectrophotometry | Quantification and purity assessment | λmax at 384 nm (oxidized form); λmax at 252, 278, 300 nm (reduced form) | Cannot distinguish between this compound derivatives without separation |
| Thin Layer Chromatography (TLC) | Rapid screening and purity check | Silica gel plates; methanol:chloroform (1:9) mobile phase; Rf ≈ 0.4 | Semi-quantitative at best; limited resolution for complex mixtures |
| High Performance Liquid Chromatography (HPLC) | Precise quantification and separation of derivatives | C18 reverse-phase column; acetonitrile:water gradient; detection at 384 nm | Requires specialized equipment and optimized method |
| Mass Spectrometry (MS) | Structural confirmation and identification of derivatives | m/z 545 [M+H]+ for oxidized form; m/z 547 [M+H]+ for reduced form | Requires pure samples and specialized equipment |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Characteristic indolic and phenolic proton signals between 6-8 ppm | Requires substantial amounts of highly purified material |
The natural production of this compound by cyanobacteria presents significant challenges for commercial application, including relatively low yields and slow growth rates of producer organisms. Consequently, metabolic engineering approaches have been developed to enhance this compound production. The complete 18-gene cluster responsible for this compound biosynthesis has been identified in Nostoc punctiforme ATCC 29133 (genes Npun_R1276 to Npun_R1259), with key enzymes including ScyA, ScyB, and ScyC characterized for their roles in the biosynthetic pathway [7] [1] [6].
The this compound biosynthesis pathway begins with the shikimate pathway, which generates the aromatic amino acid precursors. The diagram below illustrates the complete biosynthetic pathway and regulatory elements:
Diagram 1: this compound biosynthetic pathway and regulatory elements. The pathway begins with precursors from central carbon metabolism (yellow) proceeding through enzymatic transformations (red) to final this compound product (blue). Regulatory influences are shown with dashed lines.
Heterologous Production Systems:
Production Process Optimization:
Current research focuses on overcoming the dimerization challenge in heterologous systems, where the final C-C bond formation between two monomeric units remains incompletely characterized. Advances in synthetic biology and metabolic engineering are expected to address these limitations in the near future [1] [8].
This compound demonstrates significant anti-inflammatory properties that enhance its value as a multi-functional cosmetic ingredient. Experimental evidence shows that this compound inhibits skin inflammation by blocking the expression of inflammatory mediators, partially through down-regulation of NF-κB activity. The following diagram illustrates the molecular mechanism of this compound's anti-inflammatory action:
Diagram 2: Molecular mechanism of this compound anti-inflammatory activity. This compound (blue) inhibits key steps in the NF-κB signaling pathway (red), preventing expression of pro-inflammatory mediators (green). Experimental models are shown with dashed connections.
In Vivo Model (TPA-induced mouse ear edema):
Materials:
Procedure:
Evaluation:
In Vitro Model (LPS-stimulated RAW 264.7 macrophages):
Materials:
Procedure:
Analytical Methods:
Evaluation:
Successful incorporation of this compound into cosmetic formulations requires addressing its lipophilic character and ensuring stability throughout the product shelf life. Based on its physicochemical properties, several formulation approaches have been developed:
Nanoformulation Approaches:
Stabilization Strategies:
Table 3: Formulation Strategies for this compound in Cosmetic Products
| Formulation Type | Advantages | Recommended this compound Concentration | Compatibility Considerations |
|---|---|---|---|
| Oil-in-Water Emulsion | Good spreadability; consumer acceptance | 0.5-2.0% (w/w) | Requires effective emulsifier systems; compatible with various oil phases |
| Anhydrous Formulations | Enhanced chemical stability; simplified preservation | 1.0-3.0% (w/w) | Compatible with silicone, ester, and hydrocarbon bases |
| Nanostructured Lipid Carriers (NLCs) | Enhanced UV protection; controlled release; improved skin hydration | 0.5-1.5% (w/w) | Requires specialized production equipment; regulatory consideration of nanomaterials |
| Stick Formulations | High application precision; suitable for sensitive areas | 2.0-5.0% (w/w) | High wax content may require processing at elevated temperatures |
| Hydrogel Patches | Sustained release; targeted application | 1.0-3.0% (w/w) | Limited to water-soluble polymer systems with compatibility enhancers |
The incorporation of this compound into commercial cosmetic products requires careful attention to regulatory guidelines and comprehensive safety assessment:
Safety Considerations:
Regulatory Pathway:
This compound represents a promising natural alternative to synthetic UV filters in cosmetic formulations, offering broad-spectrum UV protection combined with multi-functional benefits including anti-inflammatory and antioxidant activities. Its exceptional stability and favorable safety profile further enhance its commercial potential. The experimental protocols outlined in this document provide researchers with standardized methods for extraction, quantification, and efficacy assessment of this compound.
Future development should focus on addressing production challenges through advanced bioengineering approaches, completing comprehensive safety assessments for regulatory approval, and developing innovative formulation strategies to maximize stability and efficacy. As consumer demand for natural, environmentally friendly sunscreen options continues to grow, this compound-based formulations present a significant opportunity for innovation in the cosmetic industry.
The multi-functional nature of this compound – combining UV protection with anti-inflammatory and antioxidant properties – positions it as an ideal active ingredient for comprehensive skin protection products that address multiple aspects of photodamage and skin aging. With continued research and development, this compound has the potential to become a cornerstone ingredient in next-generation cosmetic formulations.
This compound is a unique dimeric alkaloid pigment exclusively produced by various cyanobacterial species as a protective mechanism against harmful UV radiation. First discovered in 1849 but structurally characterized only in 1993, this secondary metabolite possesses a symmetrical structure composed of two identical cyclopenta[b]indole-2(1H)-one units linked through a central carbon-carbon bond at the C1-C1' positions, with each unit appended with a 4-hydroxybenzylidene moiety at the 3-position. This extensive conjugated system gives this compound its remarkable UV-absorbing properties, with strong absorption across the UV-C to blue light spectrum (λmax = 370 nm in vivo, 384 nm in vitro), effectively filtering up to 90% of incident UV radiation while transmitting wavelengths necessary for photosynthesis. [1] [2]
The biological significance of this compound extends beyond its primary photoprotective role. Research has revealed that this pigment exhibits potent biological activities, including anti-inflammatory and antiproliferative properties through inhibition of polo-like kinase 1 (PLK1) and other cell cycle regulatory kinases. This has positioned this compound as a promising pharmacophore for developing novel therapeutic agents targeting hyperproliferative disorders such as cancer. Additionally, its exceptional stability under diverse physicochemical conditions makes it a candidate biomarker for paleoclimatological reconstructions and astrobiological research. [3] [4] [2]
The structural complexity of this compound, characterized by its eight fused rings and unique homodimeric architecture, has presented significant challenges for chemical synthesis. This document provides detailed protocols for the total synthesis of this compound, enabling research access to this compound and its analogs for biomedical investigation and drug development applications. [3]
The synthetic strategy for this compound employs a biomimetic approach inspired by its proposed biosynthetic pathway, which facilitates the construction of this complex molecule through logical disconnections. The retrosynthetic analysis proceeds through the following key strategic disconnections:
This biomimetic approach is particularly advantageous as it employs an oxidative coupling of two identical monomeric units, eliminating the need for pre-installation of functional groups that would be lost during dimerization. The proposed biosynthetic pathway involves coupling of tryptophan and tyrosine derivatives, where L-tryptophan is converted to 3-indole pyruvic acid, which then couples with p-hydroxyphenylpyruvic acid. The resulting β-ketoacid undergoes cyclization to form a tricyclic ketone resembling half of the this compound skeleton, which is then oxidatively dimerized to form the complete natural product. [5] [6]
Table 1: Key Strategic Disconnections in this compound Synthesis
| Disconnection Level | Strategic Approach | Resulting Fragments |
|---|---|---|
| Primary Dimer Disconnection | Oxidative Coupling | Two Monomeric Precursors (Tetracyclic 3-(Arylidene)-3,4-dihydrocyclopenta[b]indol-2(1H)-one) |
| Monomer Construction | Tandem Heck-Suzuki-Miyaura Reaction | Alkynyl Iodoindole Intermediate + Arylboronic Acid |
| Tricyclic System Formation | Heck Carbocyclization | Functionalized Indole Derivative |
| Starting Material | Functional Group Manipulation | 3-Indole Acetic Acid |
The following diagram illustrates the logical workflow of the retrosynthetic analysis and strategic approach for this compound total synthesis:
Objective: Conversion of commercially available 3-indole acetic acid to iodinated Weinreb amide intermediate.
Procedure:
Weinreb Amide Formation: Dissolve 3-indole acetic acid (5.0 g, 28.5 mmol) in anhydrous dichloromethane (100 mL) under nitrogen atmosphere. Add N,O-dimethylhydroxylamine hydrochloride (3.06 g, 31.4 mmol) followed by N,N-diisopropylethylamine (11.9 mL, 68.4 mmol). Cool the mixture to 0°C and add 1-propanephosphonic acid cyclic anhydride (T3P, 50% in ethyl acetate, 21.8 mL, 37.1 mmol) dropwise over 15 minutes. Warm the reaction to room temperature and stir for 12 hours. Quench with saturated aqueous sodium bicarbonate solution (100 mL) and extract with dichloromethane (3 × 75 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain compound 5 as a white solid (5.42 g, 92% yield). [3]
Electrophilic Aromatic Iodination: Dissolve compound 5 (4.0 g, 19.4 mmol) in anhydrous acetonitrile (80 mL) under nitrogen atmosphere. Add silver triflate (5.5 g, 21.4 mmol) and stir for 10 minutes at room temperature. Prepare a solution of molecular iodine (4.92 g, 19.4 mmol) in acetonitrile (20 mL) and add dropwise over 30 minutes. Monitor reaction by TLC (hexanes:ethyl acetate, 1:1). Upon completion (approximately 2 hours), filter through Celite to remove silver salts and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain compound 6 as a pale yellow solid (5.21 g, 85% yield). Critical Note: Use slightly less than 1 equivalent of iodine (0.95 equiv) and add silver triflate carefully to avoid diiodination, which is difficult to separate. [3]
Characterization Data:
Objective: Introduction of alkyne functionality and protection as acetal.
Procedure:
Alkynylation: Prepare a solution of trimethylsilylethynyl lithium (1.0 M in THF, 22.8 mL, 22.8 mmol) at -78°C under nitrogen. Dissolve compound 6 (5.0 g, 15.2 mmol) in anhydrous THF (50 mL) and add dropwise to the lithiated alkyne solution over 20 minutes. Warm gradually to room temperature and stir for 4 hours. Quench with saturated ammonium chloride solution (100 mL) and extract with ethyl acetate (3 × 75 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 4:1) to obtain compound 7 as a yellow oil (4.12 g, 82% yield). [3]
Acetal Formation: Dissolve compound 7 (3.5 g, 10.6 mmol) and 1,2-bis(trimethylsiloxy)ethane (4.15 mL, 15.9 mmol) in anhydrous dichloromethane (50 mL) under nitrogen. Add trimethylsilyl trifluoromethanesulfonate (0.38 mL, 2.12 mmol) dropwise at 0°C. Stir at room temperature for 6 hours. Quench with triethylamine (1 mL) followed by saturated sodium bicarbonate solution (75 mL). Extract with dichloromethane (3 × 50 mL), combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 9:1) to obtain compound 8 as a colorless oil (3.81 g, 85% yield). Note: These specific acetalization conditions (1,2-bis(trimethylsiloxy)ethane with TMSOTf catalysis) were the only ones found to provide satisfactory acetal formation. [3]
Objective: Construction of tricyclic cyclopenta[b]indole framework with exocyclic double bond.
Procedure:
Catalyst Preparation: In a dried Schlenk flask under nitrogen, mix palladium acetate (0.028 g, 0.125 mmol) and tri-tert-butylphosphine (0.051 g, 0.25 mmol) in anhydrous toluene (5 mL). Stir for 15 minutes to generate the active catalyst. [3]
Tandem Reaction: Dissolve compound 8 (1.0 g, 2.37 mmol) and 4-methoxyboronic acid (0.361 g, 2.37 mmol) in anhydrous toluene (15 mL). Add cesium carbonate (1.16 g, 3.56 mmol) and the preformed catalyst solution. Heat at 85°C for 12 hours under nitrogen atmosphere. Monitor reaction by TLC and LC/MS. Cool to room temperature, filter through Celite, and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 7:3) to obtain compound 9b as a yellow solid (0.72 g, 68% yield). [3]
Critical Optimization Parameters:
Objective: Removal of protecting groups to generate monomers for oxidative dimerization.
Procedure:
Acetal Hydrolysis: Dissolve compound 9b (0.65 g, 1.46 mmol) in tetrahydrofuran (15 mL). Add 1M hydrochloric acid (5 mL) and stir at room temperature for 3 hours. Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate (3 × 25 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the ketone intermediate (0.58 g, 98% yield). [3]
Desilylation: Dissolve the ketone intermediate (0.58 g, 1.43 mmol) in tetrahydrofuran (15 mL). Add tetrabutylammonium fluoride (1.0 M in THF, 1.72 mL, 1.72 mmol) and stir at room temperature for 2 hours. Quench with water (50 mL) and extract with ethyl acetate (3 × 25 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, hexanes:ethyl acetate, 1:1) to obtain monomer 11b as an orange solid (0.49 g, 95% yield). [3]
The following diagram illustrates the complete synthetic workflow from starting material to monomeric precursor:
Objective: Identification of optimal conditions for dimerization of monomeric precursors through enolate coupling.
Screening Approach: A systematic evaluation of oxidants was conducted using monomer 11a to establish optimal dimerization conditions. The monomer was treated with LDA to generate the corresponding lithium enolate, followed by addition of various oxidants. The results are summarized in the table below: [3]
Table 2: Screening of Oxidative Coupling Conditions for Dimerization
| Entry | Oxidant (Equiv) | LDA (Equiv) | Yield (%) | Time (h) | Observations |
|---|---|---|---|---|---|
| 1 | CuOTf (2.4) | 2 | Trace | 70 | Poor reactivity, mostly recovered monomer |
| 2 | CuCl₂ (1.2) | 1.1 | 0 | 0.7 | Consumption of monomer without product formation |
| 3 | PhI(OAc)₂ (0.6) | 1.1 | 25 | 2 | Potent reactivity, potential polymerization side products |
| 4 | FeCl₃ (1.1) | 1.1 | 40 | 24 | Clean reaction, unreacted monomer recoverable |
| 5 | FeCl₃ (2.2) | 2.1 | 56 | 24 | Optimal conditions for model system |
| 6 | FeCl₃ (2.2) | 2.1 | 70 | 24 | Higher yield with methoxy-monomer 11b |
General Procedure: Under nitrogen atmosphere, dissolve monomer 11b (100 mg, 0.277 mmol) in anhydrous THF (5 mL). Cool to -78°C and add LDA (2.0 M in THF, 0.291 mL, 0.582 mmol) dropwise. Stir for 30 minutes at -78°C. Prepare a solution of FeCl₃ (90 mg, 0.554 mmol) in anhydrous DMF (2 mL) and add dropwise to the reaction mixture. Warm gradually to room temperature and stir for 24 hours. Quench with saturated ammonium chloride solution (10 mL) and extract with ethyl acetate (3 × 15 mL). Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, dichloromethane:methanol, 98:2) to obtain dimer 12b as a brown solid (70 mg, 70% yield). [3]
Critical Parameters:
Objective: Conversion of dimeric intermediate to fully conjugated this compound.
Procedures:
Demethylation: Dissolve dimer 12b (50 mg, 0.069 mmol) in anhydrous dichloromethane (5 mL). Cool to 0°C and add boron tribromide (1.0 M in dichloromethane, 0.207 mL, 0.207 mmol) dropwise. Warm to room temperature and stir for 6 hours. Carefully quench with methanol (2 mL) at 0°C, then concentrate under reduced pressure. Purify by flash column chromatography (silica gel, dichloromethane:methanol, 95:5) to obtain tetrahydrothis compound 12c as a dark brown solid (42 mg, 87% yield). [3]
Final Oxidation: Dissolve tetrahydrothis compound 12c (40 mg, 0.057 mmol) in anhydrous toluene (5 mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 38.8 mg, 0.171 mmol) and heat at 80°C for 2 hours. Cool to room temperature, filter through a short pad of silica, and concentrate. Purify by preparative TLC (silica gel, chloroform:methanol, 9:1) to obtain this compound (1) as a green-brown solid (35 mg, 88% yield). [3]
Comprehensive spectroscopic analysis is essential for verifying the structure of synthetic this compound and intermediates:
UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima at 212, 252, 278, 300, and 386 nm in vitro, with a primary maximum at 370 nm in vivo. The absorption profile should demonstrate the broad UV-absorbing capability across UV-C, UV-B, and UV-A regions. [1] [2]
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C36H20N2O4. ESI-Q-TOF-MS: m/z calculated for [M+H]+ 545.1496, found 545.1496. Key fragmentation includes neutral loss patterns consistent with the dimeric structure. [7]
NMR Spectroscopy:
TLC Conditions: Silica gel plates with eluent system chloroform:methanol (9:1). This compound exhibits Rf ≈ 0.4, with green-brown coloration visible under UV light at 254 nm and 365 nm. The reduced form of this compound appears bright red on TLC. [5] [1]
HPLC Validation: Reverse-phase C18 column (250 × 4.6 mm, 5μm) with gradient elution (acetonitrile:water with 0.1% formic acid). Monitor at 370 nm; synthetic this compound should co-elute with authentic standard and show identical spectral properties.
The development of an efficient total synthesis of this compound enables numerous research applications and provides solutions to supply chain challenges associated with natural extraction:
Table 3: Research Applications of Synthetic this compound
| Application Area | Potential Use | Research Evidence |
|---|---|---|
| Photoprotection | Sunscreen formulations, UV-protective coatings | Absorbs up to 90% of incident UV radiation (λmax = 370 nm) [1] [2] |
| Biomedical Research | Kinase inhibition, anticancer agents | Inhibition of polo-like kinase 1 (PLK1) and other cell cycle regulatory kinases [3] [4] |
| Anti-inflammatory | ROS scavenging, inflammatory pathway modulation | Demonstrated antioxidant properties and reactive oxygen species scavenging [4] |
| Environmental Science | Paleoclimate biomarker, astrobiological research | Exceptional stability under diverse physicochemical conditions [4] [2] |
| Material Science | Natural pigment, photostable dye | High stability and unique chromatic properties [7] [2] |
Supply Advantages: Natural extraction of this compound from cyanobacteria typically yields 0.08-7.98% of dry weight, with cultivation challenges including slow growth rates and induction requirements. The synthetic approach provides consistent, scalable access to this compound and structural analogs for structure-activity relationship studies. [2]
Structural Analog Research: The synthetic methodology enables preparation of this compound analogs such as this compound imine, recently structurally revised as a cyclic hydropyrrolo[2,3-b]indole rather than a primary imine. This compound demonstrates interesting chromic properties and may represent an in-vivo state of this compound released upon condensation with acetone during extraction. [7]
The total synthesis of this compound described herein represents an efficient and modular approach to this structurally unique cyanobacterial pigment. The key features include a tandem Heck-Suzuki-Miyaura reaction for construction of the tricyclic cyclopenta[b]indole framework and a biomimetic oxidative dimerization that efficiently forges the central C1-C1' bond. The synthesis proceeds in 10 linear steps from commercially available 3-indole acetic acid with an overall yield of approximately 15-20%.
Future research directions include:
This synthetic protocol provides researchers with reliable access to this compound and its derivatives, facilitating further investigation of this promising natural product's biological activities and potential applications in medicine, cosmetics, and materials science.
Scytonemin is a promising lipid-soluble, yellow-brown pigment with significant commercial potential in cosmetic and pharmaceutical industries due to its potent UV-screening, antioxidant, anti-inflammatory, and anti-proliferative properties [1] [2]. This indole-alkaloid is exclusively biosynthesized by certain cyanobacteria and located in their extracellular polysaccharide sheath, where it can constitute up to 5% of the dry cell weight and absorb up to 90% of incident UV-A radiation [1] [3]. The growing demand for natural UV-protectants and therapeutic agents has accelerated research into enhancing this compound production through metabolic engineering and optimized cultivation strategies [1] [4]. These application notes consolidate recent advances in this compound research, providing detailed protocols for the genetic manipulation, cultivation, and extraction of this valuable natural product to enable reproducible and scalable production for research and development purposes.
The this compound biosynthetic gene cluster was first identified in Nostoc punctiforme PCC 73102 and consists of 18 genes (NpR1276 to NpR1259) [5] [2]. This cluster displays a mosaic structure with variations in gene content, organization, and direction among different cyanobacterial species [6]. The cluster includes:
Key enzymatic steps in this compound assembly include:
The direct precursors for this compound biosynthesis are tryptophan and p-hydroxyphenylpyruvate, generated through the shikimate and aromatic amino acid biosynthesis pathway from central carbon metabolism intermediates phosphoenolpyruvate and erythrose-4-phosphate [1].
Figure 1: this compound biosynthetic pathway and compartmentalization in cyanobacteria. The pathway initiates with central carbon metabolism intermediates and involves both cytoplasmic and periplasmic steps, with key enzymatic transformations catalyzed by ScyA, ScyB, and ScyC [1] [3] [5].
This compound biosynthesis exhibits unusual compartmentalization for prokaryotes [5]:
This compartmentalization likely facilitates the final deposition of this compound in the extracellular sheath, where it provides UV protection without interfering with cellular processes [5].
Table 1: Strategies for enhancing this compound production in cyanobacteria
| Strategy | Organism | Key Conditions | This compound Yield | Productivity | Reference |
|---|---|---|---|---|---|
| Salt Stress | Chroococcidiopsis sp. UAM571 | 20 g L⁻¹ NaCl, BG11 medium, 14 days | 3.17 mg g⁻¹ DW (53× increase) | 57.4 μg L⁻¹ day⁻¹ | [6] |
| Two-Stage Attached Cultivation | Leptolyngbya mycodia | Attached growth, UV induction | ~2.5× higher than submerged | Significantly improved | [7] |
| Periodic Solar Irradiation | Nostoc flagelliforme | Daily 30 min solar exposure | 11.10 mg g⁻¹ DW, 12.39 mg L⁻¹ | High yield achieved | [8] |
| Metabolic Engineering | Nostoc punctiforme | Overexpression of scy cluster | Potential for significant enhancement | Under investigation | [1] [5] |
Table 2: Effects of different abiotic factors on this compound production
| Inducing Factor | Effect on this compound Production | Mechanism | Optimal Range | |---------------------|-----------------------------------|---------------|-------------------| | UV-A Radiation | Primary inducer, up to 5% of cellular dry weight | Upregulation of all 18 genes in scy cluster | 315-400 nm wavelength | [1] [2] | | Salt Stress | 53-fold increase in Chroococcidiopsis sp. UAM571 | Osmotic stress response, EPS thickening | 20 g L⁻¹ NaCl | [6] | | Desiccation | Significant induction | Related to oxidative stress response | Periodic cycles | [2] [8] | | High Light | Moderate induction | Related to oxidative stress | Species-dependent | [2] | | Nutrient Limitation | Variable effects | Metabolic reorganization | Nitrogen or phosphate limitation | [2] |
Purpose: To decouple growth and this compound production for enhanced yields [7]
Materials:
Procedure:
Inoculum Preparation
Stage 1: Biomass Accumulation
Stage 2: this compound Induction
Harvesting
Figure 2: Two-stage cultivation workflow for this compound production, separating biomass accumulation from pigment induction to maximize yields [7] [8].
Purpose: To efficiently extract and quantify this compound from cyanobacterial biomass
Materials:
Procedure:
Biomass Preparation
Solvent Extraction
Clarification
Purification
Quantification
Alternative Field Method (TLC):
Purpose: To enhance this compound production through metabolic engineering
Materials:
Procedure:
Gene Cluster Identification
Pathway Engineering Strategies
Implementation
Validation
This compound's unique properties enable diverse applications:
Future research should focus on:
Table 3: Common issues and solutions in this compound production
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low biomass yield | Suboptimal growth conditions, photoinhibition | Optimize light intensity, nutrient composition, use two-stage cultivation |
| Minimal this compound induction | Insufficient UV exposure, inadequate stress signaling | Increase UV-A intensity, combine multiple inducers (UV + salt) |
| High culture contamination | Non-axenic cultures, open cultivation systems | Use antibiotic selection, maintain axenic conditions, utilize 10-20 g L⁻¹ NaCl to reduce contaminants |
| Variable yields between batches | Inconsistent induction timing, genetic instability | Standardize induction at specific growth phase, use genetically stable strains |
| Difficulty in extraction | Incomplete cell disruption, wrong solvent choice | Optimize homogenization, test multiple solvent systems |
These application notes provide comprehensive protocols for the metabolic engineering and optimized production of this compound in cyanobacteria. The integration of traditional cultivation optimization with modern genetic engineering approaches offers promising avenues for enhancing this compound yields to commercially viable levels. Researchers are encouraged to adapt these protocols to their specific cyanobacterial strains and production systems, with particular attention to the two-stage cultivation strategy that separates growth from product induction. Continued advances in cyanobacterial metabolic engineering and bioreactor design will undoubtedly accelerate the commercial development of this compound-based products in cosmecutical and pharmaceutical industries.
Scytonemin is a lipid-soluble, yellow-brown indole-alkaloid pigment produced by cyanobacteria in their extracellular polysaccharide sheaths in response to environmental stressors, particularly ultraviolet (UV) radiation [1] [2]. Its primary biological role is photoprotection, where it can absorb up to 90% of incident UV-A and UV-B radiation, thereby protecting cyanobacterial cells from photodamage and preserving photosynthetic proficiency [3] [2]. This pigment is noted for its exceptional stability under diverse physicochemical conditions, a property that is crucial for its potential preservation in the Martian regolith over geological timescales [1] [2] [4].
The relevance of this compound to astrobiology is multi-faceted. Its evolutionary history suggests it was produced by cyanobacteria at least 2.1 billion years ago, indicating a long-term stability that parallels periods when Mars was potentially more habitable [5]. Furthermore, its distinct molecular structure offers a recognizable target for remote and in-situ detection technologies [4].
The following tables summarize the core physicochemical properties of this compound and its stability under different environmental conditions, which underpin its utility as a biosignature.
Table 1: Physicochemical Properties of this compound [1] [2] [4]
| Property | Description |
|---|---|
| Chemical Class | Lipid-soluble indole alkaloid |
| Color | Yellow-brown (oxidized form), Red (reduced form) |
| Molecular Weight | 544 g/mol (oxidized parent compound) |
| UV-Vis Absorption (in vitro) | Strong, broadband; (\lambda_{\text{max}}) ~ 384 nm |
| Fluorescence | Non-fluorescent |
| Primary Location | Extracellular polysaccharide (EPS) sheath |
| Stability | Highly stable under extreme conditions (pH, temperature) |
Table 2: Stability and Preservation Data from Analog Studies
| Condition/Parameter | Observation/Value | Context & Citation |
|---|---|---|
| General Stability | Highly stable in diverse environments; does not require metabolic replenishment. | Key for long-term preservation on Mars [2]. |
| Iron-Complex Formation | Theoretical and spectroscopic evidence for stable Fe(III)-scytonemin complex formation. | Enhances preservation and provides a distinct Raman biosignature [4]. |
| Atacama Desert Field Experiment (8-month exposure) | Rapid degradation of chlorophyll-a; detection of more stable breakdown products. | Supports the potential for this compound to outlast other biomarkers in hyperarid conditions [6]. |
This section provides detailed methodologies for the extraction, characterization, and detection of this compound, applicable to both laboratory research and potential in-situ planetary instrumentation.
This protocol is adapted from procedures used in terrestrial microbial mat and cyanobacterial culture studies [3] [2].
Principle: this compound is extracted from dried biomass or soil/regolith samples using organic solvents due to its lipophilic nature.
Materials:
Procedure:
TLC provides a rapid, field-deployable method for initial screening of this compound presence [3].
Materials: Silica gel TLC plates, developing chamber, eluent (e.g., 1:9 methanol:chloroform), authentic this compound standard.
Procedure:
Raman spectroscopy is a leading non-destructive technique for in-situ planetary missions and is highly sensitive to the molecular structure of this compound and its metal complexes [4].
Principle: Monochromatic light interacts with molecular vibrations, producing a inelastically scattered spectrum that serves as a molecular "fingerprint."
Key Spectral Signatures for this compound:
The workflow from sample collection to data interpretation for Raman-based detection is summarized below.
Diagram 1: Experimental workflow for Raman spectroscopy-based detection of this compound, illustrating the path from sample collection to biosignature identification.
The search for this compound on Mars will rely on instrumentation capable of in-situ chemical analysis. Several techniques, informed by terrestrial analog studies, are considered promising.
While promising, the use of this compound as a biosignature has challenges that require further investigation.
This compound stands out as a compelling target in the search for life on Mars due to its proven UV-protective function, exceptional molecular stability, and readily detectable spectroscopic features. The protocols for its extraction and analysis, particularly via Raman spectroscopy, are well-established in terrestrial labs and are directly translatable to the operational paradigms of current and future Martian rovers. While challenges remain in definitively proving its biogenicity and understanding its preservation limits, ongoing research in Mars analog environments on Earth continues to validate its status as a high-priority biosignature. Future missions to Mars, especially those targeting ancient clay-rich or iron-oxidizing terrains, should prioritize the search for this robust pigment.
The table below outlines common issues, their potential causes, and evidence-based solutions to increase scytonemin production.
| Problem & Symptoms | Potential Causes | Recommended Solutions & Key Citations |
|---|
| Low this compound content per biomass | Lack of effective stress induction [1] [2] | • Salt Stress: Add 10-20 g/L NaCl to growth medium. Can increase yield over 50-fold [1]. • Light Stress: Apply short-term solar irradiation. Daily 30-min exposure effective for sustained production [2]. | | | Suboptimal growth or biomass yield [1] | • Select fast-growing cyanobacterial strains (e.g., Chroococcidiopsis sp.) [1]. • Ensure culture is in exponential growth phase (OD750 of 0.2-0.4) before applying stress conditions [2]. | | Low overall this compound concentration | Inefficient induction protocol damaging cells [2] | Replace continuous, high-intensity UV with periodic, short-term solar irradiation. This reduces growth inhibition while inducing this compound pathway [2]. | | Artifact formation during extraction | Use of acetone creating isolation artifacts [3] [4] | Be aware that this compound can convert to "this compound imine" in acetone with ammonia. This cyclic derivative may be an isolation artifact rather than true native pigment [3] [4]. |
Here are detailed methodologies for the two most effective yield-enhancement strategies from recent research.
This protocol is adapted from a 2024 study on the endolithic cyanobacterium Chroococcidiopsis sp. UAM571, which achieved a 53-fold increase in this compound content using NaCl [1].
This protocol is based on a 2023 study using Nostoc flagelliforme, which achieved a high this compound yield of 11.10 mg/g DW with minimal growth inhibition [2].
The following diagram summarizes the decision-making process for diagnosing and resolving low this compound yield, incorporating the strategies detailed above.
To effectively boost this compound yields in your research, focus on these core principles:
The table below summarizes how different environmental factors influence scytonemin synthesis in cyanobacteria, specifically based on a study using Chroococcidiopsis sp. [1].
| Environmental Factor | Effect with UV-A | Effect without UV-A | Overall Impact on this compound Synthesis |
|---|---|---|---|
| Increased Temperature | Synergistic increase in production rate [1] | Not specified in search results | Positive: Enhances the induction effect of UV-A [1] |
| Oxidative Stress | Synergistic increase in production rate [1] | Not specified in search results | Positive: Enhances the induction effect of UV-A [1] |
| Osmotic Stress (Salt) | Inhibits synthesis [1] | Low-level synthesis is induced [1] | Negative (with UV-A): Suppresses the typical UV-A induction [1] |
| UV-A Radiation | Primary inducing signal [1] [2] | Not applicable (primary inducer) | Essential: The main trigger for biosynthesis [1] |
Here is a methodology you can adapt for laboratory-scale induction and quantification of this compound, based on the principles found in the search results [1] [3].
1. Cyanobacterial Strain and Pre-culture:
2. UV-A Induction Treatment:
3. Harvesting and Pigment Extraction:
4. Quantification and Analysis:
This compound concentration (μg/mL) = (Absorbance at λ_max × Volume of extract × Dilution factor) / (Extinction coefficient × Path length).The following diagram illustrates the complex regulatory pathway for this compound synthesis, integrating signals from multiple environmental factors as identified in the research [1].
This section addresses specific issues users might encounter during their experiments.
Q1: My cyanobacterial cultures are not producing expected this compound yields under UV-A light. What could be wrong?
Q2: I observe inhibited growth in my cultures during UV-A induction. Is this normal, and how should I proceed?
Q3: Besides UV-A, are there other factors I can manipulate to boost this compound production?
The following table summarizes key stability data for this compound under different abiotic stresses, as confirmed by experimental studies.
| Stress Condition | Experimental Treatment | Stability Outcome | Key Experimental Findings |
|---|---|---|---|
| Redox State | Exists in oxidized (yellow-brown) and reduced (red) forms. [1] [2] | Inter-convertible and stable. [2] | The reduced form is more soluble in organic solvents. [2] |
| UV Radiation | Continuous exposure to 5 W m⁻² UV-A for 50 days. [1] | 84% of this compound remained. [1] | Chlorophyll a degraded to undetectable levels within 10 days, highlighting this compound's superior stability. [1] |
| Visible Light | Continuous exposure to 55 W m⁻² visible light for 50 days. [1] | 93% of this compound remained. [1] | Demonstrates high photostability under intense visible light. [1] |
| Heat Stress | Exposure to 60°C for 1 hour. [1] | Highly stable, no significant degradation reported. [1] | Stability confirmed under short-term thermal stress. [1] |
| Oxidizing Agent | Exposure to 0.25% H₂O₂ for 1 hour. [1] | Highly stable, no significant degradation reported. [1] | Retains structure under significant oxidative stress, consistent with its antioxidant function. [1] |
Here are some common questions and issues related to working with this compound, along with evidence-based guidance.
Q1: What are the core solubility properties of this compound, and what solvents are recommended for extraction?
Q2: How does the redox state affect my experiments with this compound?
Q3: I isolated a compound reported as "this compound imine." How should I handle this?
For a standardized approach to evaluating this compound stability in your lab, you can follow this general workflow. The diagram below outlines the key steps from preparation to analysis.
The key methodologies supporting this workflow are:
The table below summarizes key stability data from research, which is crucial for troubleshooting experimental results involving this compound exposure to various conditions.
| Stress Condition | Experimental Details | Impact on this compound | Reference |
|---|---|---|---|
| UV-A Radiation | 5 W·m⁻² for 50 days on dry Nostoc punctiforme | 84% of original content remained | [1] |
| Visible Light | 55 W·m⁻² for 50 days on dry N. punctiforme | 93% of original content remained | [1] |
| UV-B Radiation | 0.78 W·m⁻² for 1 hour | High stability reported | [1] |
| Heat Stress | 60 °C for 1 hour | High stability reported | [1] |
| Oxidative Stress | 0.25% H₂O₂ for 1 hour | High stability reported | [1] |
While not degradation products, several naturally occurring related compounds and redox forms are characterized and could be mistaken for degradation artifacts in analyses:
Here are detailed methodologies for key experiments in this compound research that you can include in your troubleshooting guides.
This method is adapted for quick checks in the field or lab [4].
This protocol is for larger-scale, quantitative extraction [4].
1H NMR to determine the ratio of oxidized to reduced this compound [4].The following diagram maps the logical workflow from sample collection to compound identification, integrating the protocols above.
The search results confirm that this compound is highly stable, which is likely why its degradation products are not a major focus in the available literature. To continue your investigation, you could:
Successful separation begins with understanding their distinct chemical properties. The table below summarizes the key differences.
| Feature | This compound | Mycosporine-like Amino Acids (MAAs) |
|---|---|---|
| Chemical Nature | Lipid-soluble, dimeric indole-phenolic alkaloid [1] [2] | Water-soluble, cyclohexenone/cyclohexenimine ring with amino acids [3] [4] |
| Molecular Weight | ~544 Da (oxidized form) [5] | Typically <400 Da [3] [4] |
| Solubility | Soluble in organic solvents (acetone, acetonitrile, ethyl acetate) [2] [5] | Soluble in water and aqueous methanol [3] [4] |
| UV Absorption Max | In vivo: ~370 nm; In vitro: ~384 nm [6] [5] | 310 - 360 nm [3] [4] |
| Cellular Location | Extracellular sheath [7] [6] | Extracellular polysaccharide matrix [5] |
| Representative Compounds | This compound, reduced this compound, dimethoxythis compound [2] [5] | Shinorine, porphyra-334, palythine [3] [4] |
Traditional separation of these compounds can be challenging due to their polarity and complex matrices. Based on a recent study, Fast Centrifugal Partition Chromatography (FCPC) offers a highly efficient and rapid alternative to conventional methods like semi-preparative HPLC [4].
FCPC is a form of liquid-liquid chromatography that uses a solvent system without a solid stationary phase, preventing irreversible adsorption and offering easy scalability [4]. The following workflow illustrates the specific steps for separating MAAs and this compound from a crude cyanobacterial extract.
The method below is optimized for isolating MAAs like shinorine and porphyra-334, which is a critical first step in separating them from this compound.
1. Prepare the Aqueous Two-Phase System (ATPS)
2. Load the Sample and Run FCPC
3. Post-FCPC Purification (Optional)
After separation, confirm the identity and purity of your isolates using multiple techniques.
| Technique | Application & Key Identifier |
|---|---|
| Thin Layer Chromatography (TLC) | Quick check. Silica gel plate; Eluent: MeOH:CHCl₃ (1:9). This compound (Rf ~0.4, green-brown), reduced this compound (Rf ~0.4, bright red). MAAs have different Rf [6]. |
| High-Performance Liquid Chromatography (HPLC) | Purity and separation. Use C18 column. Monitor this compound at ~384 nm and MAAs at 310-360 nm [4]. |
| Mass Spectrometry (MS) | Molecular weight confirmation. MALDI-TOF MS: this compound shows monoisotopic mass at m/z 546 [1]. LC-MS confirms MAA masses (e.g., shinorine at m/z 333) [4]. |
| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation. Required to unambiguously confirm structure and is essential for new derivatives [4]. |
Q1: My this compound yield is very low after extraction with acetone. What could be wrong?
Q2: How can I quickly check in the field if my sample contains this compound?
Q3: The MAAs I isolated aren't pure enough for NMR analysis. What should I do?
A 2025 study has revised the structure of a compound previously known as "scytonemin imine." The research concludes that what was thought to be a primary imine is, in fact, a cyclic hydropyrrolo[2,3-b]indole derivative.
Most importantly, the study demonstrates that this compound is likely an artifact formed during isolation, specifically when this compound is exposed to acetone and ammonia under mild conditions. This reactivity also reveals a new chromic property of the this compound scaffold [1] [2].
What is the main artifact I should be concerned with? The primary artifact is the formation of a cyclic hydropyrrolo[2,3-b]indole structure, previously misidentified as "this compound imine." This occurs when native this compound reacts with acetone during extraction [1] [3].
How is this artifact formed? The artifact forms through a reaction between this compound and acetone, often in the presence of ammonia. This condensation triggers a cyclization, leading to the revised cyclic structure rather than a simple, linear imine [1] [4].
Does this artifact have any biological significance? While identified as an isolation artifact, researchers suggest it may point to a previously unrecognized, reactive in-vivo state of this compound. This chromatic adaptability could play a role in how cyanobacteria regulate photosynthesis and protect against photodamage under high light stress [1] [2].
To minimize the formation of isomerization artifacts during your experiments, follow these guidelines:
If you suspect artifact formation, these analytical techniques are recommended for confirmation:
The table below summarizes key experimental factors and the analytical data used to identify the this compound isomerization artifact.
| Aspect | Details |
|---|---|
| Artifact Formation Conditions | Exposure of this compound to acetone and ammonia under mild conditions [1]. |
| Revised Structure | Cyclic hydropyrrolo[[2,3-b]indole (this compound hydropyrrolo[2,3-b]indole) [1] [2]. |
| HRMS Data ([M+H]+) | m/z 602.2074 (C₃₉H₂₈N₃O₄); Found: 602.2085 [1]. |
| Key NMR Data (DMSO-d₆) | - H-17: δH 3.71 & 3.24 (J = 18.9 Hz)
The following diagram illustrates the transformation from native this compound to the cyclic artifact, summarizing the key experimental conditions and structural changes involved.
The table below summarizes the standard methods for extracting and purifying scytonemin from cyanobacterial biomass as reported in recent research.
| Step | Description | Common Solvents & Methods | Key Considerations & Citations |
|---|---|---|---|
| Biomass Preparation | Use of dried cyanobacterial cells. | Dried biomass is pulverized or ground. | Starting with dry weight allows for more consistent yield calculations [1]. |
| Solvent Extraction | Primary solid-liquid extraction to dissolve this compound. | Acetone (100%): Most frequently used [1] [2]. Methanol:Ethyl Acetate (1:1, v/v) [3]. Acetonitrile (100%) or Ethyl Acetate (100%) [4] [5]. | Incubation is typically overnight at 4°C or for several hours at room temperature with stirring [1] [2]. | | Crude Extract Processing | Concentration of the extract and initial cleaning. | Filtration followed by evaporation of the solvent under reduced pressure using a rotary evaporator [2]. | The residue can be washed with cyclohexane to remove carotenoids and chlorophylls [2]. | | Purification | Isolation of high-purity this compound from the crude extract. | Preparative Thin-Layer Chromatography (Prep-TLC) on silica gel [6]. High-Performance Liquid Chromatography (HPLC) [7] [3]. | this compound is light-sensitive; perform purification steps in dim light or dark conditions [1]. |
This general workflow can be visualized in the following diagram:
Here are answers to specific technical issues your users might encounter.
| Question / Issue | Potential Cause & Solution |
|---|
| Low yield of this compound after extraction. | Cause: The cyanobacterial strain or growth conditions may not have induced high this compound production. UV-A radiation is a primary inducer [4]. Solution: Ensure cultures are exposed to UV-A stress prior to harvest. Optimize growth conditions like salinity, which can also stimulate synthesis [4]. | | Co-extraction of pigments (e.g., chlorophyll) affects purity. | Cause: The initial solvent extraction is non-specific. Solution: After evaporating the primary solvent (e.g., acetone), wash the residue repeatedly with a non-polar solvent like cyclohexane to remove green pigments [2]. Subsequent purification with Prep-TLC or HPLC is essential [6]. | | Isolated compound does not match expected spectral properties. | Cause: this compound can form artifacts or derivatives during extraction. A recent study revised the structure of "this compound imine," showing it is an artifact formed from the reaction of this compound with acetone and ammonia [6] [8]. Solution: Be cautious with solvent choices and storage conditions. Use NMR and HR-MS for definitive structural confirmation [6]. | | How is the extraction yield calculated? | Calculation: Yield is typically expressed as a percentage of the dry weight of the starting biomass. For example, one protocol reported a yield of 15 mg of this compound per 1 g of dry biomass, equivalent to 1.5% (w/w) [1]. |
The choice of nitrogen source can significantly influence this compound yield. The following table summarizes findings from a key study on Nostoc punctiforme [1]:
| Nitrogen Source | Impact on this compound Synthesis | Key Findings / Proposed Mechanism |
|---|---|---|
| Ammonium (NH₄⁺) | Repressed | Down-regulates genes in the this compound biosynthetic cluster [1]. |
| Nitrate (NO₃⁻) | Repressed | Down-regulates genes in the this compound biosynthetic cluster [1]. |
| Dinitrogen (N₂) | Enhanced | The organism's ability to fix nitrogen leads to higher this compound synthesis under this condition [1]. |
This methodology is adapted from research investigating this compound biosynthesis in Nostoc punctiforme PCC 73102 [1].
1. Culture Setup and Growth Conditions:
2. This compound Extraction and Analysis:
Based on the literature, here are critical points to include in your FAQs:
This diagram illustrates the central role of nitrogen fixation and the metabolic pathway leading to this compound, highlighting where nitrogen source exerts its regulatory effect.
The search results indicate that a direct, systematic comparison of many different nitrogen sources (e.g., glutamine, urea, etc.) on this compound yield is not available. Your technical center could guide researchers to:
scy gene cluster.
Scytonemin is a yellow-brown, lipid-soluble ultraviolet (UV) sunscreen pigment found in the extracellular sheaths of many cyanobacteria [1] [2]. Its primary role is photoprotection, absorbing harmful UV-A radiation [3] [1].
A core challenge in its analysis, particularly using Raman spectroscopy, is interference from chlorophyll autofluorescence in photosynthetic cells [4]. This fluorescence is often broad and intense, masking the weaker Raman fingerprint signals of this compound [4].
| Challenge | Source of Interference | Impact on this compound Analysis |
|---|---|---|
| Strong Autofluorescence [4] | Chlorophyll and other photosynthetic pigments in plant tissue or cyanobacteria [4]. | Overwhelms weaker Raman signals, making detection and spectral differentiation difficult or impossible [4]. |
| Signal Overlap | Broad-band photoluminescence from the sample [4]. | Can overlap with and obscure the Raman signatures of both oxidized and reduced this compound [4]. |
| Photobleaching | Intentional defocused laser bleaching to reduce fluorescence [4]. | While can reduce interference, may cause irreversible sample damage, preventing long-term or time-lapse studies [4]. |
The following workflow outlines the key decision points for selecting the appropriate analytical method to overcome these challenges.
This section provides specific solutions to common problems, based on the strategies identified in the workflow.
Recommended Solution: Use Near-Infrared (NIR) Excitation Wavelengths
Alternative Solution: Consider Nonlinear Raman Microscopy
Key Consideration: Differentiate Redox States Spectrally
This compound exists in oxidized (OxScy) and reduced (ReScy) forms, which have distinct Raman signatures and cannot be distinguished by UV absorption alone [4] [1].
| Property | Oxidized this compound (OxScy) | Reduced this compound (ReScy) | | :--- | :--- | :--- | | Color | Yellow-brown [1] [2] | Red [2] | | Molecular Weight | 544 Da [2] | 546 Da [2] | | Raman Spectroscopy | Provides strong Raman signals [4] | Provides distinct Raman signals; features were recently experimentally obtained [4] | | Key Application | Use Raman microscopy to map the distinct distributions of OxScy and ReScy within a sample, as their localization may differ [4]. |
Here are concise methodologies for the techniques discussed.
Raman Microscopy with NIR Excitation
This compound Extraction for Validation
The following table summarizes the key characteristics of scytonemin and carotenoids based on current research, which are critical factors influencing their photostability and application potential.
| Property | This compound | Carotenoids (e.g., β-carotene) |
|---|---|---|
| Chemical Nature | Lipid-soluble, dimeric indole alkaloid [1] [2] | Tetraterpenoids; long conjugated polyene chains [3] [4] |
| Primary Function | Ultraviolet Radiation (UVR) screening [1] [2] | Antioxidant; light-harvesting; photoprotection via energy dissipation [5] [6] [4] |
| Inherent Photostability | Exceptionally stable; does not require energy to maintain function [1] [2] | Inherently prone to oxidative degradation and isomerization upon light/heat exposure [3] [7] |
| Reported Stability | Highly stable in diverse physicochemical environments [2] | Low photostability; degrades upon exposure to light, oxygen, and heat, leading to color fading [3] [7] |
| Stabilization Strategies | Not typically required due to inherent stability. | Requires encapsulation (e.g., in cyclodextrins, humic acids, nanoparticles) or aggregation with other molecules to improve stability [7] [6] [4] |
| UV Absorption Range | UV-C, UV-B, and UV-A (~250-400 nm) [1] [2] | Primarily in the visible range (400-500 nm) [3] |
| Key Photoprotective Mechanism | Direct absorption of UVR photons, dissipating energy as heat [2] [8] | Antioxidant activity (quenching ROS); excited state energy quenching; can protect other pigments like chlorophyll [5] [6] [4] |
The superior stability of this compound is often implied rather than directly tested against carotenoids in degradation assays. The following experimental data highlights their performance in relevant contexts.
This compound's role is primarily as a highly stable UV screen.
scyB). This confirms that cyanobacteria actively produce this stable compound in response to UV stress [9].A significant body of research focuses on overcoming the inherent instability of carotenoids.
The fundamental difference in photostability arises from the distinct molecular mechanisms each pigment employs.
The remarkable stability of this compound is attributed to its unique molecular structure. It is a dimeric molecule with a scytoneman skeleton, featuring indolic and phenolic subunits connected by a carbon-carbon bond [1]. This structure is inherently stable and allows it to efficiently dissipate absorbed UV photon energy as heat without degrading, making it a passive and durable shield [2] [8]. Its location in the extracellular polysaccharide sheath further protects cellular components [1].
Carotenoids are stabilized through several advanced material science approaches, as their structure is vulnerable to photo-oxidation.
The diagram below illustrates the two primary strategies for stabilizing carotenoids.
In contrast, carotenoids are fundamentally less photostable but offer valuable multifunctional antioxidant properties. Their successful application in light-exposed environments is contingent upon the use of advanced stabilization technologies like encapsulation.
The following table summarizes the key differences in the theoretical Raman spectroscopic signatures between dimeric scytonemin and its monomer as identified in the most relevant study [1].
| Feature | Dimeric this compound | Monomeric this compound |
|---|---|---|
| IR Spectra | Highly similar to monomer; stronger intensities due to near-degenerate vibrational mode pairs [1]. | Highly similar to dimer [1]. |
| Non-Resonant Raman Spectra | Major differences in the induced change in polarizability [1]. | Major differences, particularly in aromatic and unsaturated C-H stretching and bending modes [1]. |
| Resonance Raman Spectra | Excitation to low-lying states enhances aromatic stretching activity; suggests both localized and delocalized excitations [1]. | Information not specified in the provided research. |
| Primary Discrepancy | Differences lie in their aromatic electronic structures [1]. | Differences lie in their aromatic electronic structures [1]. |
The comparative data presented above was generated through specific computational methods.
The differences in the Raman spectra, while subtle in some areas, point to important functional aspects of the molecule.
For practical identification of this compound in natural samples, such as cyanobacterial mats or crusts, several characteristic Raman bands have been established through experimental studies. These are particularly useful for field researchers and astrobiologists [3] [4] [5].
| Wavenumber (cm⁻¹) | Relative Prominence |
|---|---|
| ~1590 | Very strong, prominent feature |
| ~1549 | Present |
| ~1444 | Present |
| ~1323 | Present |
| ~1172 | Present |
The following diagram illustrates the general workflow for obtaining the Raman signature of this compound from cyanobacterial samples, as described in foundational experimental studies [4] [5].
The following table summarizes key experimental findings from a 2020 study investigating scytonemin's anti-inflammatory properties [1] [2].
| Experimental Model | Inducing Agent | Key Findings | Suggested Mechanism |
|---|---|---|---|
| In Vivo: Mouse Ear Edema | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical this compound significantly inhibited TPA-induced ear swelling. Suppressed expression of TNF-α and iNOS in tissue [1] [2]. | Down-regulation of the NF-κB pathway [1]. |
| In Vitro: RAW 264.7 Macrophage Cells | Lipopolysaccharide (LPS) | Dose-dependent inhibition of TNF-α secretion and Nitric Oxide (NO) production. At 20 μM: 40.4% inhibition of TNF-α and 74.3% inhibition of NO [1]. | Suppression of TNF-α and iNOS mRNA expression. Inhibition of IκBα degradation and p65 nuclear translocation, blocking NF-κB activation [1]. |
Here are the detailed methodologies from the key study cited above [1]:
In Vivo Skin Inflammation Model:
In Vitro Cell-Based Assay:
While a head-to-head experimental comparison is not available, the mechanism of this compound can be contrasted with that of common commercial agents:
| Anti-inflammatory Agent | Primary Molecular Target / Mechanism |
|---|---|
| This compound | Inhibits the NF-κB signaling pathway by preventing IκBα degradation and p65 nuclear translocation [1]. |
| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) | Inhibit cyclooxygenase (COX-1 and COX-2) enzymes, reducing the production of prostaglandins [3]. | | Corticosteroids (e.g., Dexamethasone) | Act on the glucocorticoid receptor to suppress the transcription of multiple pro-inflammatory genes, including those for cytokines and COX-2. |
The following diagram illustrates the NF-κB signaling pathway inhibition by this compound, as revealed by the experimental data [1]:
Current research positions this compound as a promising natural product lead compound rather than a direct competitor to commercial drugs. Its multi-functional profile as both a UV-protectant and anti-inflammatory agent makes it particularly interesting for cosmeceutical applications like sunscreens and skin care products [1] [4].
Key challenges for future drug development include:
| Property | Experimental Data / Description | Key Findings |
|---|
| UV Absorption Spectrum | Peak Absorption: ~370-380 nm (Oxidized form) [1] [2] Spectral Range: Covers UV-C, UV-B, UV-A, and part of the blue-violet spectrum (approx. 250-450 nm) [3] [4] [2] | Provides broad-spectrum protection, particularly effective in the UV-A region. | | Sun Protection Factor (SPF) | SPF Value: 33.34 ± 0.02 (Measured from scytonemin isolated from Nostoc commune) [3] | Qualifies as a good topical UV filter. For context, one study found fungal melanin had a higher SPF than ZnO nanoparticles, but a direct comparison to this compound is not available [5]. | | Antioxidant Activity | Assays: DPPH, ABTS, H2O2 scavenging [6]. Result: Shows dose-dependent free radical scavenging activity [3] [6]. | Confers a dual defense mechanism: directly screens UV radiation and mitigates subsequent oxidative stress [7]. | | Photostability & Environmental Stability | Remains stable after months of UV-A exposure and in deep-sea sediments, indicating high stability [2]. | A key advantage for long-term protection and formulation stability. Its resilience makes it a potential biomarker in paleoclimatology [7] [2]. |
For research reproducibility, here are the core methodologies from key studies.
The following diagram illustrates the biosynthetic pathway of this compound, which is valuable for understanding its production and for potential genetic engineering approaches.